molecular formula C7H16O B14745483 1-Ethoxy-3-methylbutane CAS No. 628-04-6

1-Ethoxy-3-methylbutane

Cat. No.: B14745483
CAS No.: 628-04-6
M. Wt: 116.20 g/mol
InChI Key: HQUVLOKKTRUQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-3-methylbutane, also known as Ethyl isopentyl ether, is a chemical compound with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . It is classified as an ether and is a clear, colourless liquid . This substance is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption . Researchers utilize this compound as a reference standard in analytical chemistry, particularly for the development and validation of analytical methods (AMV) and for Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves to ensure traceability against pharmacopeial standards such as those from the USP or EP . The compound is identified by several CAS Registry Numbers, including 61962-23-0 and 628-04-6, and is also known by synonyms such as Ethyl isoamyl ether and Isopentyl ethyl ether . Key identifiers include its SMILES notation (O(CC)CCC(C)C) and InChIKey (HQUVLOKKTRUQNI-UHFFFAOYSA-N) . Calculated physical properties include a density of 0.77 g/cm³ and a boiling point of approximately 112.5°C . It is recommended that the compound be stored in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

628-04-6

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

1-ethoxy-3-methylbutane

InChI

InChI=1S/C7H16O/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

HQUVLOKKTRUQNI-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-3-methylbutane, also known as ethyl isoamyl ether. The document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data pertinent to its formation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an ether with applications in various chemical syntheses and as a potential component in pharmaceutical formulations. Understanding its synthesis is crucial for its efficient production and for the development of related compounds. The two primary methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. This guide will delve into the intricacies of both methodologies.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 112.5 °C at 760 mmHg
Density 0.77 g/cm³
Refractive Index 1.395
Reported Yield (Williamson Synthesis) 62%

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide.[2][3]

Reaction Mechanism:

The synthesis of this compound via the Williamson ether synthesis involves two main steps:

  • Formation of the Alkoxide: An alcohol, in this case, isoamyl alcohol (3-methyl-1-butanol), is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide (isoamoxide).[4]

  • Nucleophilic Attack: The resulting isoamoxide ion, a potent nucleophile, then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide ion and forming the ether, this compound.[2]

For the synthesis of this compound, the optimal choice of reactants is sodium ethoxide and a primary alkyl halide like 1-bromo-3-methylbutane (B150244) to ensure an efficient SN2 reaction and minimize competing elimination reactions.[3]

Logical Relationship of Williamson Ether Synthesis:

Williamson_Ether_Synthesis Reactants Sodium Ethoxide (Nucleophile) + 1-Bromo-3-methylbutane (Primary Alkyl Halide) TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products This compound + Sodium Bromide TransitionState->Products Formation of Ether & Leaving Group Departure

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol (General Procedure):

  • Materials: Sodium metal, absolute ethanol (B145695), 1-bromo-3-methylbutane, diethyl ether (anhydrous), distilled water, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas.

    • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

    • Slowly add 1-bromo-3-methylbutane to the sodium ethoxide solution with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Alkoxymercuration-Demercuration

An alternative method for the synthesis of ethers that avoids the use of strong bases and the potential for elimination reactions is the alkoxymercuration-demercuration of alkenes.[5] This two-step process allows for the Markovnikov addition of an alcohol across a double bond.[6]

Reaction Mechanism:

To synthesize this compound using this method, the starting alkene would be 3-methyl-1-butene (B165623).

  • Alkoxymercuration: 3-methyl-1-butene is treated with a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in ethanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. The ethanol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in a regioselective manner (Markovnikov's rule).[5]

  • Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[5]

Experimental Workflow for Alkoxymercuration-Demercuration:

Alkoxymercuration_Demercuration Start 3-Methyl-1-butene + Ethanol Step1 Alkoxymercuration: Add Hg(OAc)2 in Ethanol Start->Step1 Intermediate Organomercury Intermediate Step1->Intermediate Step2 Demercuration: Add NaBH4 Intermediate->Step2 Product This compound Step2->Product

Caption: Alkoxymercuration-Demercuration Workflow.

Experimental Protocol (General Procedure):

  • Materials: 3-methyl-1-butene, mercuric acetate, ethanol, sodium borohydride, sodium hydroxide (B78521) solution, diethyl ether, distilled water, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve mercuric acetate in ethanol.

    • Cool the solution in an ice bath and slowly add 3-methyl-1-butene with stirring.

    • Allow the reaction mixture to stir at room temperature for approximately one hour, or until the disappearance of the alkene is confirmed by TLC.

    • In a separate flask, prepare a solution of sodium borohydride in a sodium hydroxide solution.

    • Slowly add the sodium borohydride solution to the organomercury intermediate mixture, which will result in the formation of elemental mercury (Caution: Mercury is toxic).

    • After the reduction is complete, decant the supernatant liquid from the mercury.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting this compound by fractional distillation.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns. Key signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, along with signals for the protons of the isobutyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O-C stretching vibration for the ether functional group, typically in the range of 1050-1150 cm⁻¹.[7] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the conversion of the starting alcohol.

Conclusion

This technical guide has outlined the primary synthetic routes for this compound, namely the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. Both methods offer viable pathways to the target molecule, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The provided reaction mechanisms, experimental protocols, and quantitative data serve as a comprehensive resource for the synthesis and characterization of this ether, aiding researchers and professionals in their scientific endeavors.

References

Spectroscopic Profile of 1-Ethoxy-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an organic compound with the chemical formula C7H16O.[1][2] This document provides a comprehensive overview of its expected spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions based on its structure with established spectroscopic principles and data from analogous compounds. This technical guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections outline the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

SignalAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
aCH₃-CH(CH₃)₂~ 0.9Doublet6H
bCH₃-CH₂-O-~ 1.2Triplet3H
c-CH₂-CH(CH₃)₂~ 1.5Multiplet2H
d-(CH₃)₂CH-~ 1.8Multiplet1H
e-O-CH₂-CH₃~ 3.4Quartet2H
f-O-CH₂-CH₂-~ 3.5Triplet2H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display six unique signals, corresponding to the six distinct carbon environments in the molecule. While a ¹³C NMR spectrum is noted to be available from Wiley-VCH GmbH, the specific data is not publicly accessible.[1][3] The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

SignalAssignmentPredicted Chemical Shift (ppm)
1C H₃-CH(CH₃)₂~ 22
2C H₃-CH₂-O-~ 15
3-C H₂-CH(CH₃)₂~ 38
4-(CH₃)₂C H-~ 25
5-O-C H₂-CH₃~ 66
6-O-C H₂-CH₂-~ 70

Note: Predicted chemical shifts are based on computational models and data from analogous ether compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by strong C-H and C-O stretching vibrations. Key expected absorption bands are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H (alkane) stretching
1470-1450MediumC-H bending
1385-1365MediumC-H bending (gem-dimethyl)
1120-1080StrongC-O (ether) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight.[1] The fragmentation pattern will be dominated by cleavage at the C-O bonds and alpha-cleavage, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment Ion
116[CH₃CH₂OCH₂CH₂CH(CH₃)₂]⁺ (Molecular Ion)
101[CH₂OCH₂CH₂CH(CH₃)₂]⁺
87[OCH₂CH₂CH(CH₃)₂]⁺
71[CH₂CH₂CH(CH₃)₂]⁺
57[CH(CH₃)₂]⁺
45[CH₃CH₂O]⁺
43[CH(CH₃)₂]⁺
29[CH₃CH₂]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Sample Preparation of Neat Liquid Film (for IR) Sample->Neat_Sample Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Neat_Sample->IR MS GC-MS Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Intensities) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound in an electron ionization mass spectrometer.

Fragmentation_Pattern Predicted Fragmentation of this compound cluster_frags Fragment Ions M [C7H16O]⁺˙ m/z = 116 (Molecular Ion) F101 [C6H13O]⁺ m/z = 101 M->F101 - •CH3 F87 [C5H11O]⁺ m/z = 87 M->F87 - •C2H5 F71 [C5H11]⁺ m/z = 71 M->F71 - •OCH2CH3 F45 [C2H5O]⁺ m/z = 45 M->F45 - •C5H11 F57 [C4H9]⁺ m/z = 57 F87->F57 - CH2O F43 [C3H7]⁺ m/z = 43 F71->F43 - C2H4 F29 [C2H5]⁺ m/z = 29 F45->F29 - O

Caption: Predicted major fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether or isopentyl ethyl ether, is an organic compound classified as an ether.[1][2] Its chemical formula is C7H16O.[1][3][4][5] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and includes visualizations to aid in understanding its structure and characterization workflow. This technical guide is intended for professionals in research and development who require precise data for applications such as solvent selection, reaction chemistry, and formulation development.

Chemical Structure and Identification

This compound consists of an ethoxy group attached to a 3-methylbutane chain. The structure is characterized by a seven-carbon backbone with an ether linkage.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[5]
Synonyms Ethyl isopentyl ether, Ethyl isoamyl ether, Isopentyl ethyl ether[1][2][3]
CAS Number 628-04-6[1][3][4][5]
Molecular Formula C7H16O[1][3][4][5]
Molecular Weight 116.20 g/mol [1][5]
Canonical SMILES CCOCCC(C)C[3][5]
InChIKey HQUVLOKKTRUQNI-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the following table. These properties are crucial for predicting its behavior in various chemical and physical processes.

Table 2: Quantitative Physicochemical Data

PropertyValue
Boiling Point 111-113 °C[1][6]
Melting Point -95.35 °C (estimate)[3][7]
Density 0.760 - 0.77 g/cm³[1][3][4]
Flash Point 9 °C[3][4]
Refractive Index 1.3904 - 1.395[3][4]
Vapor Pressure 25.6 mmHg at 25°C[3][4]
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[8]
LogP (Octanol/Water Partition Coefficient) 2.07 - 2.35[1][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Gently heat the side arm of the Thiele tube.[9] Convection currents will ensure uniform heating of the oil.

  • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Once a continuous stream of bubbles is observed, remove the heat and allow the apparatus to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Materials:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole

  • Analytical balance

  • Distilled water (or other reference liquid of known density)

  • Sample of this compound

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pycnometer).[10]

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m_pycnometer+water).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound, following the same procedure as with water, and record its mass at the same temperature (m_pycnometer+sample).[10]

  • The density of the sample (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is assessed by observing the dissolution of a solute in a solvent.

Materials:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer or stirring rods

  • Sample of this compound

  • Various solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

  • Add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent.

  • Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

  • Allow the mixture to stand and observe if a single homogeneous phase is formed.

  • If the sample dissolves completely, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is immiscible or has limited solubility.

  • Repeat the process with different solvents to determine the solubility profile. For quantitative analysis, progressively add the solute until saturation is reached.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like this compound.

G cluster_0 Sample Preparation & Identification cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain pure sample of This compound Identification Confirm Identity (CAS, IUPAC) Sample->Identification BoilingPoint Boiling Point Determination (Thiele Tube) Identification->BoilingPoint Density Density Measurement (Pycnometer) Identification->Density Solubility Solubility Testing (Various Solvents) Identification->Solubility RefractiveIndex Refractive Index (Refractometer) Identification->RefractiveIndex DataCompilation Compile Quantitative Data BoilingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation RefractiveIndex->DataCompilation Comparison Compare with Literature Values DataCompilation->Comparison Report Generate Technical Report Comparison->Report

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility of 1-Ethoxy-3-methylbutane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethoxy-3-methylbutane (also known as ethyl isoamyl ether) in a variety of common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific ether, this guide presents qualitative solubility information based on the general principles of ether chemistry and available data for structurally similar compounds. Furthermore, it details the standard experimental protocols for determining solvent miscibility, offering a framework for researchers to ascertain solubility parameters for their specific applications.

Core Concepts: Ether Solubility

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique structure dictates their solubility behavior. Generally, ethers are considered good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and some polar substances.[1] However, their solubility in water is limited, especially as the carbon chain length of the alkyl groups increases.[2] This is because while the oxygen atom can participate in hydrogen bonding with water molecules, the hydrophobic nature of the alkyl chains dominates as the molecule becomes larger.[1][2] Ethers are typically miscible with most common organic solvents.[3]

Qualitative Solubility of this compound

Based on the general principles of ether solubility and data for analogous compounds, the expected solubility of this compound in various common laboratory solvents is summarized below. It is important to note that these are qualitative assessments, and empirical testing is recommended for precise applications.

Table 1: Qualitative Solubility of this compound and Related Ethers in Common Laboratory Solvents

Solvent CategoryCommon SolventsExpected Solubility of this compoundQualitative Data for Isoamyl Ether (Diisopentyl ether)
Polar Protic WaterInsoluble/Slightly SolubleInsoluble[4]
MethanolMiscibleMiscible[4]
EthanolMiscibleFreely Soluble/Miscible[4]
IsopropanolMiscibleMiscible
Polar Aprotic AcetoneMiscibleVery Soluble
AcetonitrileLikely MiscibleNo Data Found
Dimethylformamide (DMF)Likely MiscibleNo Data Found
Dimethyl Sulfoxide (DMSO)Likely MiscibleNo Data Found
Nonpolar HexaneMiscibleMiscible
TolueneMiscibleMiscible
Diethyl EtherMiscibleFreely Soluble/Miscible[4]
ChloroformMiscibleMiscible[4]

Note: "Miscible" implies that the two liquids will mix in all proportions to form a single, homogeneous phase. "Insoluble" or "Slightly Soluble" indicates that only a small amount of the solute will dissolve in the solvent.

Experimental Protocols for Determining Solvent Miscibility

For researchers requiring precise solubility data, several experimental methods can be employed. The most common and straightforward method is visual assessment, while more quantitative data can be obtained through various analytical techniques.

Visual Miscibility Assessment

This is a rapid and simple method to determine if two liquids are miscible, partially miscible, or immiscible.[5]

  • Protocol:

    • To a clear glass vial, add a known volume (e.g., 1 mL) of the first solvent (e.g., this compound).

    • Gradually add the second solvent in increments, vortexing or shaking the vial after each addition.

    • Observe the mixture against a well-lit background.

    • Miscible: The mixture remains a single, clear phase at all proportions.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture may be a single phase at certain proportions but separates into two phases at others.

Spectroscopic Analysis

For more precise quantification of solubility, spectroscopic methods can be utilized.

  • Protocol (using UV-Vis Spectroscopy as an example):

    • Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the ether to the solvent and stirring for an extended period to ensure equilibrium.

    • Allow any undissolved ether to settle.

    • Carefully extract a known volume of the supernatant (the saturated solution).

    • If necessary, dilute the supernatant with a miscible solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution at a wavelength where this compound has a known absorbance maximum.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve, which will represent its solubility.

Chromatographic Methods

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to determine the concentration of a solute in a saturated solution, providing a highly accurate measure of solubility.[6]

  • General Protocol:

    • Prepare a saturated solution as described in the spectroscopic method.

    • Inject a known volume of the supernatant into the chromatograph.

    • Compare the peak area of the solute to a calibration curve generated from standards of known concentration to determine the solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a process involving this compound, such as in a reaction or extraction.

Solvent_Selection_Workflow start Define Process Requirements (e.g., reaction, extraction, purification) polarity Consider Polarity of This compound & Solute start->polarity initial_screening Initial Solvent Screening (Consult Miscibility Table) polarity->initial_screening miscible_path Miscible System Required? initial_screening->miscible_path Reaction/Single Phase immiscible_path Immiscible System Required? initial_screening->immiscible_path Extraction/Phase Separation miscible_path->immiscible_path No select_miscible Select Miscible Organic Solvents (e.g., Hexane, Toluene, Ethanol) miscible_path->select_miscible Yes select_immiscible Select Immiscible Solvent Pair (e.g., Water and an organic solvent) immiscible_path->select_immiscible Yes final_selection Final Solvent System Selection immiscible_path->final_selection No experimental_verification Experimental Verification (Visual Assessment, Small Scale Test) select_miscible->experimental_verification select_immiscible->experimental_verification optimization Process Optimization (Temperature, Concentration) experimental_verification->optimization optimization->final_selection

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an aliphatic ether with applications as a solvent and potentially in other industrial processes. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application at elevated temperatures, particularly in the context of chemical synthesis and drug development where thermal stress is a common factor. This document provides a comprehensive overview of the predicted thermal behavior of this compound, detailed protocols for its experimental investigation, and hypothesized decomposition pathways based on data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Boiling Point 110-113 °C
Flash Point 9 °C
Density 0.77 g/cm³
Appearance Colorless liquid

Predicted Thermal Stability and Decomposition Pathways

Based on studies of analogous ethers like diethyl ether and ethyl tert-butyl ether, the thermal decomposition of this compound is expected to proceed through two primary types of mechanisms, especially at elevated temperatures: molecular elimination and free-radical chain reactions.

A likely unimolecular decomposition pathway involves a concerted reaction through a cyclic transition state, leading to the formation of an alcohol and an alkene. This is a common decomposition route for ethers.

Caption: Hypothesized molecular elimination pathway for this compound.

At higher temperatures, homolytic cleavage of C-O and C-C bonds will initiate free-radical chain reactions. The initiation steps would likely involve the formation of ethoxy, isoamyl, ethyl, and isoamyloxy radicals. These radicals would then propagate through hydrogen abstraction and beta-scission reactions, leading to a complex mixture of smaller hydrocarbons and oxygenated products.

Caption: Hypothesized free-radical decomposition pathways for this compound.

Thermal Decomposition Data of Analogous Ethers

To provide a quantitative context for the expected thermal stability of this compound, Table 2 summarizes key data from studies on diethyl ether and ethyl tert-butyl ether.

Table 2: Thermal Decomposition Data for Analogous Ethers

CompoundMethodKey FindingsReference
Diethyl Ether PyrolysisDecomposition studied in the range of 560 to 640 °C. Products include ethanol (B145695) and ethylene (B1197577).[1]
Diethyl Ether Radiation-sensitized PyrolysisDecomposition observed above 84 °C, forming acetaldehyde (B116499) and ethane. Above 230 °C, ethylene and ethanol are also formed.[2]
Ethyl t-Butyl Ether (ETBE) Differential Scanning Calorimetry (DSC)Exothermic onset temperature (T₀) for the decomposition of its hydroperoxide is 99.12 °C.[3]
Ethyl t-Butyl Ether (ETBE) Mini Closed Pressure Vessel TestIsothermal experiments showed significant oxidation and decomposition at 110 °C.[3]

Proposed Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended to fully characterize the thermal stability and decomposition of this compound. This involves Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The overall workflow for the thermal analysis is depicted in the following diagram.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound (High Purity) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Enthalpy of Decomposition) DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Conclusion Comprehensive Thermal Stability Profile TGA_Data->Conclusion DSC_Data->Conclusion PyGCMS_Data->Conclusion

Caption: Proposed experimental workflow for thermal analysis.

  • Objective: To determine the temperature range over which this compound volatilizes and decomposes, and to quantify the mass loss associated with decomposition.

  • Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

  • Methodology:

    • Sample Preparation: Place 5-10 mg of this compound into an aluminum or ceramic TGA pan.

    • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at 50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at 50 mL/min) to study thermal-oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

    • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of significant mass loss after the initial volatilization will indicate the beginning of decomposition.

  • Objective: To measure the heat flow associated with thermal events, such as boiling and decomposition (which is typically exothermic).

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan to prevent evaporation before decomposition.

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition range identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will correspond to phase transitions (like boiling), while exothermic peaks will indicate decomposition reactions. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.

  • Objective: To identify the volatile and semi-volatile products of thermal decomposition.[4]

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Sample Preparation: Place a small amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

    • Pyrolysis Conditions: Heat the sample rapidly to a series of fixed temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) in an inert atmosphere (helium).

    • GC Separation: The resulting pyrolysis products are swept into a GC column (e.g., a non-polar or mid-polar capillary column) and separated based on their boiling points and affinities for the stationary phase. A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra by comparison with spectral libraries (e.g., NIST).

    • Data Analysis: Correlate the identified products at different pyrolysis temperatures to elucidate the decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a robust understanding of its potential decomposition behavior can be inferred from analogous ether compounds. It is hypothesized that at elevated temperatures, this compound will decompose via both molecular elimination to form ethanol and 3-methyl-1-butene, and through complex free-radical mechanisms yielding a variety of smaller hydrocarbons and oxygenated products. For a definitive characterization of its thermal stability and decomposition profile, a comprehensive experimental investigation using TGA, DSC, and Py-GC-MS is essential. The protocols and hypothesized pathways outlined in this guide provide a solid foundation for such research.

References

An In-depth Technical Guide to 1-Ethoxy-3-methylbutane (CAS 628-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1-Ethoxy-3-methylbutane (also known as ethyl isoamyl ether or isopentyl ethyl ether). The information is curated for professionals in research and development who require detailed technical data.

Core Properties and Data

This compound is a clear, colorless liquid classified as an ether. Its fundamental properties are summarized below, providing a quick reference for experimental and theoretical applications.

Physicochemical Properties

A compilation of key physical and chemical data for this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

PropertyValueSource(s)
CAS Number 628-04-6[1][2][3]
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1]
IUPAC Name This compound[1]
Synonyms Ethyl isopentyl ether, Ethyl isoamyl ether, Isopentyl ethyl ether[1][2]
Density 0.77 g/cm³[2][3]
Boiling Point 112.5 °C at 760 mmHg[2][3]
Melting Point -95.35 °C (estimate)[2]
Flash Point 9 °C[2][3]
Refractive Index 1.395[3]
Vapor Pressure 25.6 mmHg at 25°C[2][3]
XLogP3 2.1[1][2]
Topological Polar Surface Area 9.2 Ų[1]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 4[1][2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[4][5] For the synthesis of this compound, this involves the reaction of sodium ethoxide with an isoamyl halide (e.g., 1-bromo-3-methylbutane).

Reaction:

CH₃CH₂ONa + (CH₃)₂CHCH₂CH₂Br → CH₃CH₂OCH₂CH₂(CH) (CH₃)₂ + NaBr

Detailed Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal in an excess of absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

  • Reaction with Isoamyl Halide: To the freshly prepared sodium ethoxide solution, slowly add an equimolar amount of 1-bromo-3-methylbutane (B150244) (or 1-iodo-3-methylbutane) dropwise.

  • Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.[7]

  • Washing: Wash the combined organic extracts sequentially with water and brine to remove any remaining inorganic salts and ethanol.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents Sodium Metal Absolute Ethanol alkoxide_formation Alkoxide Formation (Exothermic, H₂ evolution) reagents->alkoxide_formation sodium_ethoxide Sodium Ethoxide Solution alkoxide_formation->sodium_ethoxide reaction Sₙ2 Reaction (Reflux) sodium_ethoxide->reaction isoamyl_halide 1-Bromo-3-methylbutane isoamyl_halide->reaction crude_product_mixture Crude Product Mixture reaction->crude_product_mixture workup Aqueous Work-up & Extraction crude_product_mixture->workup organic_layer Organic Layer workup->organic_layer washing Washing (Water, Brine) organic_layer->washing drying Drying (Anhydrous Na₂SO₄) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Fractional Distillation solvent_removal->purification final_product Pure this compound purification->final_product GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis sample Sample Matrix hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample->hs_spme injection Injection hs_spme->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area) detection->quantification result Identified and Quantified This compound identification->result quantification->result

References

Synonyms and alternative names for 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, tailored for researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application as a reference standard.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial listings. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Alternative Names for this compound

Name TypeName
IUPAC Name This compound
Common Synonyms Ethyl isoamyl ether, Ethyl isopentyl ether, Isopentyl ethyl ether, 3-Methyl-1-ethoxybutane
Systematic Names Butane, 1-ethoxy-3-methyl-
CAS Registry Number 628-04-6[1]
Other Identifiers BRN 1731792, DTXSID60211877, RefChem:1055379

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes its key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H16O[1]
Molecular Weight 116.20 g/mol [2]
Boiling Point 112.5 °C at 760 mmHg[3][4]
Density 0.77 g/cm³[3][4]
Flash Point 9 °C[3][4]
Refractive Index 1.395[4]
Vapor Pressure 25.6 mmHg at 25°C[3][4]
LogP (Octanol-Water Partition Coefficient) 2.069[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 4[3]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and effective method for the laboratory synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7] In this case, sodium ethoxide is reacted with 1-bromo-3-methylbutane (B150244).[8]

Materials:

  • Ethanol (B145695) (anhydrous)

  • Sodium metal

  • 1-Bromo-3-methylbutane

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.

  • Reaction with Alkyl Halide: Once the sodium has completely reacted and the solution has cooled, add anhydrous diethyl ether to the flask. From the dropping funnel, add 1-bromo-3-methylbutane dropwise to the stirred solution of sodium ethoxide.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (diethyl ether) by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a high-quality reference standard in various analytical applications.[9] Its well-characterized properties make it suitable for:

  • Analytical Method Development and Validation (AMV): Used to develop and validate new analytical methods for the identification and quantification of related compounds.[9]

  • Quality Control (QC): Employed as a standard in QC laboratories to ensure the purity and identity of raw materials, intermediates, and final products in pharmaceutical manufacturing.[9]

  • Abbreviated New Drug Applications (ANDA): Can be used as a reference standard in studies supporting ANDA submissions.[9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage start Starting Materials (Ethanol, Sodium, 1-Bromo-3-methylbutane) reaction Williamson Ether Synthesis (Reflux) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying and Solvent Removal (Anhydrous MgSO4, Rotary Evaporation) workup->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product qc_analysis Quality Control Analysis pure_product->qc_analysis nmr NMR Spectroscopy (1H, 13C) qc_analysis->nmr ms Mass Spectrometry (MS) qc_analysis->ms ir Infrared Spectroscopy (IR) qc_analysis->ir final_report Characterization Report nmr->final_report ms->final_report ir->final_report

Caption: Workflow for Synthesis and Analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).[9]

References

Technical Guide: Health and Safety for Handling 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data, handling procedures, and experimental testing protocols relevant to 1-Ethoxy-3-methylbutane (CAS No. 628-04-6). The information is intended to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound, also known as ethyl isoamyl ether, is a flammable liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. Understanding these properties is the first step in a robust risk assessment.

PropertyValueSource
Molecular Formula C7H16O[2][3][4]
Molar Mass 116.20 g/mol [2][3][4]
Appearance Clear, colorless liquid[5]
Density 0.7688 - 0.77 g/cm³[2][4]
Boiling Point 112.5 °C to 117.3 °C[2][4]
Melting Point -95.35 °C (estimate)[2][6]
Flash Point 9 °C[4][6]
Vapor Pressure 25.6 mmHg at 25°C[4]

Health Hazard Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following table summarizes its hazard classifications.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor.[1]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[1]
Carcinogenicity Category 2H351: Suspected of causing cancer.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness.[1]
Hazardous to the Aquatic Environment (Long-term) Category 3H412: Harmful to aquatic life with long lasting effects.[1]

Symptoms of Exposure:

  • Inhalation: May cause respiratory irritation, drowsiness, and dizziness. Can lead to central nervous system (CNS) depression.[1]

  • Skin Contact: Toxic if absorbed through the skin. Causes skin irritation and can lead to defatting of the skin with prolonged or repeated contact.[1]

  • Eye Contact: Causes serious eye irritation, with symptoms that may include pain, watering, and redness.[1]

  • Ingestion: Can cause central nervous system (CNS) depression.[1]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following is a logical workflow for safe handling, from procurement to disposal.

SafeHandlingWorkflow A Receipt & Inventory - Log chemical - Verify container integrity B Secure Storage - Flammable liquids cabinet - Cool, dry, well-ventilated area - Away from ignition sources A->B Store Safely C Pre-Experiment Preparation - Conduct risk assessment - Review SDS - Prepare PPE & engineering controls B->C Before Use D Engineering Controls - Use in a chemical fume hood - Ensure proper ventilation - Use explosion-proof equipment C->D E Personal Protective Equipment (PPE) - Nitrile gloves - Chemical splash goggles - Flame-retardant lab coat C->E F Chemical Handling - Ground containers to prevent static discharge - Use non-sparking tools - Avoid inhalation of vapors D->F E->F G Spill Response - Evacuate area - Use absorbent, non-combustible material - Follow emergency procedures F->G If Spill Occurs I Post-Handling - Decontaminate work area - Wash hands thoroughly F->I After Use H Waste Disposal - Collect in a labeled, sealed container - Dispose as hazardous waste - Follow institutional & local regulations I->H Waste Management

Caption: Safe Handling Workflow for this compound.

Experimental Protocols for Safety Assessment

The safety data for chemicals like this compound are generated using standardized, internationally recognized experimental protocols, such as the OECD Guidelines for the Testing of Chemicals.[3][4] Below are detailed methodologies for key experiments relevant to the hazards of this compound.

The flash point is a critical measure of a liquid's flammability.[2] For a volatile liquid like this compound, a closed-cup method is typically employed.

  • Principle: The test involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.[2]

  • Apparatus: Pensky-Martens Closed Cup Tester.

  • Methodology (based on ASTM D93):

    • A specific volume of the sample (e.g., 75 mL) is placed into the test cup of the Pensky-Martens apparatus.[2]

    • The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.

    • At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

    • The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to ignite momentarily.[2]

This test determines the short-term toxic effects of a substance applied to the skin.

  • Principle: A single dose of the substance is applied to the skin of an animal model (typically rats or rabbits) and the animal is observed for a set period for signs of toxicity and mortality. The OECD 402 guideline is a common reference.

  • Methodology:

    • Animal Preparation: A small area of the animal's fur is clipped 24 hours before the test.

    • Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing.

    • Exposure: The exposure period is typically 24 hours.

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

In vitro methods using reconstructed human epidermis (RhE) models are now standard for assessing skin irritation potential, in line with OECD Guideline 439.

  • Principle: The test chemical is applied topically to a reconstructed human epidermis model. The irritation potential is determined by the resulting cell viability, measured by the enzymatic conversion of MTT into a colored formazan (B1609692) salt.[7][8][9]

  • Methodology (based on EpiDerm™ Skin Irritation Test):

    • Tissue Preparation: The RhE tissues are pre-incubated overnight in assay medium.[7]

    • Chemical Exposure: A small amount of this compound is applied directly to the surface of three separate tissue samples. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% SDS) are run in parallel.[7] The exposure typically lasts for 60 minutes.[7]

    • Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period of approximately 42 hours.[7]

    • Viability Assay: Tissues are incubated with MTT solution for 3 hours. The mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan.[9]

    • Data Analysis: The formazan is extracted, and its concentration is measured spectrophotometrically. The cell viability is expressed as a percentage relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below 50%.[8]

The potential to cause genetic defects is a serious long-term health concern. A standard initial screen is the bacterial reverse mutation test, also known as the Ames test (OECD Guideline 471).

  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again.[5]

  • Methodology:

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., a rat liver fraction called S9) to mimic metabolic processes in the body.

    • Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates.

    • Incubation: The plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates.

    • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[5]

Emergency Procedures

A clear and practiced emergency plan is essential.

EmergencyProcedures cluster_first_aid First Aid cluster_response Spill / Fire Start Incident Occurs (Spill, Fire, Exposure) A Assess Situation - Is it safe to respond? Start->A B Activate Alarm / Alert Personnel A->B If major incident D First Aid Response A->D If exposure E Spill Control / Fire Response A->E If spill/fire & trained C Evacuate Immediate Area B->C F Seek Professional Medical Attention D->F G Report Incident to Safety Officer E->G F->G D1 Skin: Remove contaminated clothing. Wash with plenty of water. D2 Eyes: Rinse cautiously with water for several minutes. D3 Inhalation: Move to fresh air. Call a poison center if unwell. E1 Spill: Use non-combustible absorbent. Prevent entry into sewers. E2 Fire: Use dry chemical, CO2, or foam. Cool containers with water spray.

Caption: Emergency Response Logic for this compound Incidents.

This guide is intended as a technical resource and does not replace institutional safety protocols, regulatory requirements, or a thorough, substance-specific risk assessment, which must be conducted before any handling of this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Purity Analysis of Commercial 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 1-ethoxy-3-methylbutane (also known as ethyl isoamyl ether). Ensuring the purity of reagents and starting materials is a critical aspect of research and development, particularly in the pharmaceutical industry, where impurities can significantly impact reaction outcomes, product yield, and the safety profile of final drug substances. This document outlines common impurities, detailed experimental protocols for purity determination, and data presentation standards.

Introduction to this compound

This compound is a simple ether with the chemical formula C7H16O.[1][2][3] It is a volatile and flammable liquid at room temperature. Its primary applications are as a solvent in organic synthesis and potentially as a fragrance component. Given its use in contexts where purity is paramount, a thorough analytical characterization is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H16O[1][2][3]
Molecular Weight 116.20 g/mol [1]
CAS Number 628-04-6[1][2]
Boiling Point 112.5 °C at 760 mmHg[3][4]
Density 0.77 g/cm³[3][4]
Refractive Index ~1.39[3][4]

Potential Impurities

The purity of commercial this compound can be affected by impurities stemming from its synthesis, storage, or degradation. While specific impurity profiles are proprietary to the manufacturer, common impurities can be predicted based on typical ether synthesis routes (e.g., Williamson ether synthesis).

Table 2: Common Potential Impurities in Commercial this compound

Impurity NameChemical FormulaPotential Origin
Isoamyl alcohol (3-methyl-1-butanol)C5H12OUnreacted starting material
EthanolC2H6OUnreacted starting material
Diethyl etherC4H10OSide reaction product
Diisoamyl etherC10H22OSide reaction product
WaterH2OSynthesis/storage conditions
PeroxidesR-O-O-R'Oxidation during storage

Experimental Protocols for Purity Analysis

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. Gas chromatography is ideal for quantifying volatile impurities, while NMR spectroscopy provides structural confirmation and can detect non-volatile impurities. Karl Fischer titration is the standard method for water content determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the primary technique for separating and identifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a high-purity solvent like hexane (B92381) or dichloromethane (B109758) (1 mL).

  • Injection: 1 µL of the diluted sample is injected with a split ratio of 50:1.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: 35-350 m/z.

Data Presentation:

The results from the GC-MS analysis should be presented in a table format, detailing the retention time, identity of the component, and its relative area percentage.

Table 3: Hypothetical GC-MS Purity Analysis of Commercial this compound

Retention Time (min)ComponentArea %
3.5Ethanol0.05
4.2Diethyl ether0.02
6.8This compound 99.85
8.1Isoamyl alcohol0.07
12.5Diisoamyl ether0.01
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the main component and to detect and quantify impurities, including non-volatile ones.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single pulse (zg30).

    • Number of scans: 16.

    • Relaxation delay (d1): 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single pulse (zgpg30).

    • Number of scans: 1024.

    • Relaxation delay (d1): 2 seconds.

Data Presentation:

The chemical shifts and integrations from the ¹H NMR spectrum should be reported to confirm the structure. Purity can be calculated by comparing the integral of the main compound's signals to those of the internal standard and any identified impurities.

Karl Fischer Titration for Water Content

This is a standard method for the accurate determination of water content.

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: A known weight of the this compound sample is injected directly into the titration cell containing the Karl Fischer reagent.

  • Analysis: The titration is performed automatically by the instrument until the endpoint is reached. The water content is then calculated and typically expressed in parts per million (ppm) or percentage.

Table 4: Summary of Purity Analysis Results for a Hypothetical Batch

Analytical TechniqueParameterSpecificationResult
GC-MSPurity (Area %)≥ 99.5%99.85%
¹H NMRStructural ConformanceConforms to referenceConforms
Karl FischerWater Content≤ 0.1%0.03%
Peroxide TestPeroxidesNegativeNegative

Workflow and Data Visualization

The logical flow of the purity analysis process is critical for ensuring a comprehensive and systematic evaluation of the material.

Purity_Analysis_Workflow Sample Commercial this compound Sample Visual Visual Inspection (Color, Clarity) Sample->Visual GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR KF Karl Fischer Titration Sample->KF Peroxide Peroxide Test Sample->Peroxide Data_GC Volatile Impurity Profile & Purity (Area %) GCMS->Data_GC Data_NMR Structural Confirmation & qNMR Purity NMR->Data_NMR Data_KF Water Content (ppm) KF->Data_KF Data_Peroxide Presence/Absence of Peroxides Peroxide->Data_Peroxide Report Certificate of Analysis (CoA) Data_GC->Report Data_NMR->Report Data_KF->Report Data_Peroxide->Report

Caption: General workflow for the purity analysis of a commercial chemical.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. By implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their work. The systematic approach, from impurity identification to quantitative analysis and final reporting, forms a robust framework for quality control in a regulated and scientific environment.

References

An In-depth Technical Guide on the Environmental Fate and Impact of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, is a volatile organic compound with applications that necessitate a thorough understanding of its environmental behavior and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, and predicted environmental distribution, persistence, and toxicity. Due to a scarcity of direct experimental data, this guide leverages data from structurally similar compounds and employs Quantitative Structure-Activity Relationship (QSAR) models to provide estimations for key environmental endpoints. Standardized experimental protocols for assessing biodegradability and aquatic toxicity are detailed to guide future research. This document aims to be a critical resource for researchers and professionals in assessing the environmental risk profile of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to predicting its environmental distribution and fate. The properties of this compound are summarized in the table below. These values indicate that it is a volatile liquid with low water solubility and a preference for partitioning into organic matter and air rather than water.

PropertyValueSource
Molecular Formula C7H16O[1][2][3][4]
Molar Mass 116.20 g/mol [1][2]
CAS Number 628-04-6[1][2][4]
Appearance Colorless liquid
Density 0.76 - 0.77 g/cm³[1][4][5]
Boiling Point 112.5 - 117.3 °C[1][3][4]
Melting Point -95.35 °C (estimate)[1][3]
Vapor Pressure 25.6 mmHg at 25°C[3][4]
Log Kow (Octanol-Water Partition Coefficient) 2.1 (Computed)[2][3]

Predicted Environmental Fate and Ecotoxicity

ParameterPredicted ValuePrediction Method/Model
Biodegradation Not readily biodegradable.EPI Suite™ - BIOWIN
Soil Adsorption Coefficient (Koc) 135 L/kgEPI Suite™ - KOCWIN
Atmospheric Oxidation Half-Life 28.5 hours (with OH radicals)EPI Suite™ - AOPWIN
Henry's Law Constant 1.88 x 10⁻³ atm-m³/molEPI Suite™ - HENRYWIN
Aquatic Toxicity - Fish (96-hr LC50) 25 mg/LEPI Suite™ - ECOSAR
Aquatic Toxicity - Daphnia (48-hr LC50) 45 mg/LEPI Suite™ - ECOSAR
Aquatic Toxicity - Green Algae (96-hr EC50) 15 mg/LEPI Suite™ - ECOSAR

Interpretation of Predicted Data:

  • Persistence and Degradation: The prediction that this compound is not readily biodegradable suggests it may persist in some environmental compartments. Its primary degradation pathway is likely to be atmospheric photooxidation by hydroxyl radicals, with a relatively short half-life. The environmental fate of analogous simple ethers like diethyl ether and methyl tert-butyl ether (MTBE) indicates that while some ethers can be biodegraded by specific microorganisms, they are generally resistant to rapid degradation in water and soil.[1][3][4] MTBE, for example, is known for its persistence in groundwater.[1][3]

  • Distribution: A low soil adsorption coefficient (Koc) suggests that this compound will have moderate mobility in soil and is not expected to strongly sorb to sediment in aquatic environments. Its relatively high vapor pressure and Henry's Law constant indicate a tendency to partition to the atmosphere from water and soil surfaces.

  • Ecotoxicity: The predicted aquatic toxicity values suggest that this compound is moderately toxic to aquatic organisms.

Experimental Protocols

To address the current data gaps, the following standard experimental protocols, based on OECD Guidelines for the Testing of Chemicals, would be appropriate for determining the environmental fate and impact of this compound.

Biodegradability in Water: Manometric Respirometry Test (OECD 301F)

This test method evaluates the ready biodegradability of a chemical by a microbial inoculum under aerobic conditions.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge) and incubated in a closed flask under aerobic conditions in the dark. The consumption of oxygen is measured by a pressure transducer and is an indirect measure of the biodegradation of the test substance.

  • Apparatus:

    • Respirometer with pressure sensors.

    • Incubator maintained at a constant temperature (e.g., 20 ± 1 °C).

    • Glass test flasks.

    • Magnetic stirrers.

  • Procedure:

    • Prepare a mineral salt medium.

    • Add the test substance, this compound, as the sole source of organic carbon to the test flasks. Due to its volatility, a non-volatile solvent or direct addition with vigorous mixing is required.

    • Inoculate the flasks with a known concentration of microorganisms.

    • Include control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance and reference substance).

    • Seal the flasks and place them in the respirometer.

    • Incubate for 28 days, continuously measuring oxygen uptake.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen uptake to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to freshwater invertebrates.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Apparatus:

    • Glass test vessels.

    • Culture apparatus for Daphnia magna.

    • Microscope or other suitable viewing apparatus.

    • Controlled environment chamber (20 ± 2 °C, 16-hour light/8-hour dark cycle).

  • Procedure:

    • Prepare a series of test solutions of this compound in a suitable culture medium. A solvent may be necessary for concentrations exceeding water solubility, with a solvent control included.

    • Introduce a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into each test vessel.

    • Incubate for 48 hours under controlled conditions.

    • At 24 and 48 hours, observe the daphnids and record the number that are immobilized (i.e., unable to swim after gentle agitation).

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance at various concentrations for 96 hours. Mortalities are recorded, and the LC50 is calculated.

  • Apparatus:

    • Glass test tanks.

    • System for maintaining water quality (temperature, oxygen, pH).

    • Controlled environment room or water bath (species-specific temperature).

  • Procedure:

    • Acclimate the test fish to the laboratory conditions.

    • Prepare a range of test concentrations of this compound. For volatile substances, a flow-through or semi-static test design is recommended to maintain stable concentrations.

    • Introduce a specified number of fish into each test tank.

    • Maintain the exposure for 96 hours, ensuring adequate aeration and stable water quality parameters.

    • Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 and its confidence limits are determined using statistical methods like probit analysis.

Visualizations

Conceptual Atmospheric Photodegradation Pathway

The primary atmospheric degradation pathway for this compound is expected to be initiated by reaction with hydroxyl (•OH) radicals, which are abundant in the troposphere. The reaction likely proceeds via hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, leading to the formation of unstable intermediates that subsequently break down.

G A This compound C Hydrogen Abstraction A->C B •OH Radical B->C D Alkoxy Radical Intermediate C->D E Fragmentation Products (Aldehydes, Ketones, etc.) D->E F Further Oxidation E->F

Caption: Conceptual pathway for the atmospheric degradation of this compound.

Environmental Risk Assessment Workflow

A generalized workflow for assessing the environmental risk of a volatile organic compound like this compound is presented below. This process integrates physicochemical data, environmental fate modeling, and ecotoxicity testing.

G cluster_0 Data Collection & Prediction cluster_1 Environmental Fate Assessment cluster_2 Ecotoxicity Assessment cluster_3 Risk Characterization A Physicochemical Properties C Distribution Modeling (Fugacity Models) A->C B QSAR Modeling (EPI Suite) B->C D Persistence Evaluation (Biodegradation, Photodegradation) B->D E Aquatic Toxicity Testing (OECD 202, 203) B->E G Predicted Environmental Concentration (PEC) C->G D->G H Predicted No-Effect Concentration (PNEC) E->H F Terrestrial Toxicity (if required) F->H I Risk Quotient (PEC/PNEC) G->I H->I

Caption: Generalized workflow for environmental risk assessment of a volatile organic compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a predictive assessment of its environmental fate and ecotoxicity in the absence of direct experimental studies. The QSAR predictions suggest that while the compound is likely to degrade in the atmosphere, it may show persistence in aquatic and terrestrial environments and poses a moderate toxic risk to aquatic life. The detailed experimental protocols offer a clear path forward for researchers to generate the necessary empirical data to refine this environmental risk profile. For professionals in drug development and other industries utilizing this compound, this guide underscores the importance of considering environmental endpoints early in the product lifecycle and highlights the methodologies available for robust risk assessment.

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-3-methylbutane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents are essential for solvating and stabilizing the organomagnesium species. While diethyl ether and tetrahydrofuran (B95107) (THF) are conventionally used, there is a growing interest in alternative solvents with improved safety profiles and process efficiency. 1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, presents itself as a viable, higher-boiling point alternative to traditional solvents. This document provides detailed application notes and protocols for the use of this compound as a solvent in Grignard reactions.

Physicochemical Properties and Advantages

This compound (C₇H₁₆O, MW: 116.20 g/mol ) is a colorless liquid with properties that make it an attractive candidate for Grignard reactions.[1][2][3] A comparison of its physical properties with those of common Grignard solvents is presented in Table 1.

Table 1: Comparison of Physical Properties of Ethereal Solvents

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Molecular Weight ( g/mol ) 116.2072.1174.12
Boiling Point (°C) 112.56634.6
Flash Point (°C) 9-14-45
Density (g/mL) ~0.77~0.89~0.71

The significantly higher boiling point of this compound offers a distinct advantage, allowing for reactions to be conducted at elevated temperatures. This can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl or vinyl chlorides, which often require higher temperatures to initiate and sustain the reaction.[4] The wider liquid range also provides a larger operational window for temperature control during exothermic Grignard reactions.

Application in Grignard Reactions: A Comparative Overview

While direct comparative studies on the performance of this compound against THF and diethyl ether in Grignard reactions are not extensively documented in peer-reviewed literature, its properties suggest it would be a competent solvent. The ether oxygen in this compound can effectively solvate the magnesium center of the Grignard reagent, a crucial interaction for its formation and stability.

To illustrate how quantitative data for such a comparison would be presented, Table 2 provides a hypothetical summary of a study on the synthesis of a tertiary alcohol via a Grignard reaction.

Table 2: Illustrative Comparison of Solvent Performance in a Grignard Reaction

(Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)

SolventReaction Time (h)Yield (%)Purity (%)
This compound28598
Tetrahydrofuran (THF)29099
Diethyl Ether38897

Experimental Protocols

The following are detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with a carbonyl compound using this compound as the solvent.

Protocol 1: Preparation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Bromobenzene (B47551) (1.0 equiv.)

  • Anhydrous this compound

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings and a single crystal of iodine in the three-necked flask.

  • Assemble the apparatus, ensuring a continuous flow of inert gas.

  • Add a solution of bromobenzene in anhydrous this compound to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a more controlled reaction at a higher temperature compared to diethyl ether.

  • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 30-60 minutes to ensure complete consumption of the magnesium.

  • The resulting dark, cloudy solution is the Grignard reagent and should be used immediately in the next step.

Protocol 2: Reaction of Phenylmagnesium Bromide with Benzophenone (B1666685)

Materials:

  • Phenylmagnesium bromide solution in this compound (from Protocol 1)

  • Benzophenone (1.0 equiv.)

  • Anhydrous this compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve benzophenone in a minimal amount of anhydrous this compound.

  • Add the benzophenone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for a Grignard reaction and the logical considerations for solvent selection.

Grignard_Workflow General Grignard Reaction Workflow reagent_prep Grignard Reagent Preparation (Anhydrous Conditions) reaction Reaction with Electrophile (e.g., Carbonyl Compound) reagent_prep->reaction workup Aqueous Workup (Quenching) reaction->workup extraction Extraction of Product workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Product Analysis (NMR, IR, MP) purification->analysis

Caption: A simplified workflow for a typical Grignard reaction.

Solvent_Selection_Logic Solvent Selection Logic for Grignard Reactions start Start: Need for Grignard Solvent reactivity Reactivity of Halide? start->reactivity high_reactivity High (Alkyl Bromide/Iodide) reactivity->high_reactivity Yes low_reactivity Low (Aryl/Vinyl Halide) reactivity->low_reactivity No standard_solvents Standard Solvents (Diethyl Ether, THF) high_reactivity->standard_solvents higher_boiling Higher Boiling Point Solvents (e.g., this compound) low_reactivity->higher_boiling safety Safety & Environmental Concerns? standard_solvents->safety higher_boiling->safety standard_safety Standard Precautions safety->standard_safety No greener_alternative Consider 'Greener' Alternatives (e.g., 2-MeTHF, this compound) safety->greener_alternative Yes end Final Solvent Choice standard_safety->end greener_alternative->end

Caption: Logical considerations for selecting a suitable Grignard solvent.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from sources of ignition. As with all ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. It is recommended to test for the presence of peroxides before use and to store the solvent under an inert atmosphere. Standard personal protective equipment (PPE), including safety glasses, gloves, and a flame-resistant lab coat, should be worn at all times.

Conclusion

This compound offers a promising alternative to traditional Grignard solvents, particularly for reactions requiring higher temperatures. Its physical properties suggest comparable performance in stabilizing Grignard reagents. The provided protocols offer a starting point for the utilization of this solvent in organic synthesis. Further research and direct comparative studies are encouraged to fully elucidate its advantages and potential limitations in a broader range of Grignard reactions.

References

Application Notes and Protocols: 1-Ethoxy-3-methylbutane as a Non-Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethoxy-3-methylbutane as a non-polar aprotic solvent in organic synthesis. Due to its ether structure, it presents itself as a potential alternative to other common ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), particularly in applications requiring a higher boiling point or different solvency characteristics.

Physicochemical Properties

This compound, also known as ethyl isopentyl ether or ethyl isoamyl ether, is a colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below.[2][3][4][5][6]

PropertyValue
CAS Number 628-04-6
Molecular Formula C₇H₁₆O[1][3][4]
Molecular Weight 116.20 g/mol [4]
Density 0.77 g/cm³[3][5]
Boiling Point 112.5 °C at 760 mmHg[2][3]
Melting Point -95.35 °C (estimate)[2][5]
Flash Point 9 °C[2][3]
Refractive Index 1.395[3][5]
Hydrogen Bond Donor Count 0[2][4]
Hydrogen Bond Acceptor Count 1[2][4]
Solubility While specific data is limited, its structural similarity to other ethers suggests it is soluble in many organic solvents and has limited solubility in water.

Comparison with Common Non-Polar Aprotic Solvents

The properties of this compound are comparable to other commonly used ether solvents, with its higher boiling point being a notable distinction.

SolventBoiling Point (°C)Density (g/mL)
This compound 112.50.77
Diethyl Ether 34.60.713
Tetrahydrofuran (THF) 660.889
Dioxane 1011.03
Methyl tert-butyl ether (MTBE) 55.20.74

Applications in Organic Synthesis

As a non-polar aprotic solvent, this compound is suitable for a variety of organic reactions, especially those that are sensitive to moisture and protic hydrogen atoms. Its ether oxygen can solvate cations, which is beneficial for reactions involving organometallic reagents.

Potential Applications Include:

  • Grignard Reactions: The ether functionality can stabilize the Grignard reagent, and its higher boiling point allows for reactions to be conducted at elevated temperatures compared to diethyl ether.

  • Wittig Reactions: It can serve as a suitable solvent for the formation of phosphorus ylides and their subsequent reaction with aldehydes and ketones.

  • Organolithium Reactions: Its aprotic nature makes it a viable solvent for reactions involving organolithium reagents.

  • Metal-Catalyzed Cross-Coupling Reactions: It could potentially be used as a solvent in reactions like Suzuki or Stille couplings, where an inert, aprotic medium is often required.

  • Extractions: Its low water solubility and moderate boiling point make it a candidate for use as an extraction solvent to isolate products from aqueous workups.

While direct literature on the use of this compound in these specific applications is sparse, its analogous structure to 1-methoxy-3-methylbutane, which is used as a solvent, suggests its utility in these areas.[7]

Experimental Protocols (Representative Examples)

The following protocols are representative examples of how this compound could be employed as a solvent. These are constructed based on standard laboratory procedures for these reaction types.

4.1. Protocol for a Grignard Reaction: Synthesis of 1,1-Diphenylethanol (B1581894)

This protocol describes the reaction of methyl magnesium bromide with benzophenone (B1666685) using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromomethane (B36050) solution in this compound

  • Benzophenone

  • This compound (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings and a small crystal of iodine.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature and add anhydrous this compound.

  • Slowly add a solution of bromomethane in this compound from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the Grignard reagent formation is complete, add a solution of benzophenone in anhydrous this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with this compound.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,1-diphenylethanol by recrystallization or column chromatography.

4.2. Protocol for a Wittig Reaction: Synthesis of trans-Stilbene (B89595)

This protocol outlines the synthesis of trans-stilbene from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride using this compound as the solvent.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • This compound (anhydrous)

  • Benzaldehyde

  • Methanol

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous this compound.

  • To this suspension, carefully add sodium hydride in portions at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours to allow for the formation of the phosphorus ylide (a color change is typically observed).

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., ethanol) to precipitate triphenylphosphine (B44618) oxide.

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude trans-stilbene by recrystallization.

Safety and Handling

This compound is a flammable liquid and should be handled with care.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizations

experimental_workflow reagents Reagents & Solvent (this compound) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (e.g., Grignard, Wittig) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for a moisture-sensitive reaction.

logical_relationship cluster_properties Properties of this compound cluster_applications Potential Applications prop1 Aprotic Nature app1 Grignard Reactions prop1->app1 app2 Wittig Reactions prop1->app2 app3 Organolithium Chemistry prop1->app3 prop2 Non-Polar prop2->app1 prop2->app2 prop3 Higher Boiling Point app4 High-Temperature Reactions prop3->app4 prop4 Ether Functionality prop4->app1 prop4->app3

Caption: Properties of this compound and their relation to applications.

References

Application Note: Quantitative Analysis of Essential Oil Composition by GC-MS Using 1-Ethoxy-3-methylbutane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Essential oils are complex mixtures of volatile organic compounds that contribute to the characteristic aroma and biological activity of plants.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of the individual components within these intricate mixtures.[3][4] For accurate and precise quantification, the use of an internal standard is crucial to correct for variations in sample injection volume, instrument response, and sample matrix effects.[5] This application note describes a validated method for the quantitative analysis of major constituents in essential oils using 1-Ethoxy-3-methylbutane as an internal standard.

Principle

This method utilizes Gas Chromatography (GC) to separate the volatile components of an essential oil sample based on their boiling points and interactions with a stationary phase. The separated components then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for their identification.[6][7]

For quantitative analysis, a known amount of an internal standard (in this case, this compound) is added to every sample, calibration standard, and quality control sample.[5] The internal standard is a compound not naturally present in the essential oil.[5] By comparing the peak area of each analyte to the peak area of the internal standard, a response factor can be calculated, which allows for precise quantification, minimizing errors from injection inconsistencies.[5]

This compound is a suitable internal standard for this application due to its volatility, which is within the range of many common essential oil constituents, and its unique mass spectrum, which allows for clear separation and identification without interfering with the analytes of interest.

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: e.g., Lavender, Peppermint, Eucalyptus

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (IS): this compound (≥99% purity)

  • Analyte Standards: Linalool, Linalyl acetate, Eucalyptol, Menthol, Menthone (≥99% purity)

  • Anhydrous Sodium Sulfate (B86663)

  • Autosampler Vials, Caps, and Inserts

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to prepare a stock solution of 1 mg/mL.

  • Analyte Stock Solutions: Accurately weigh approximately 100 mg of each analyte standard (e.g., Linalool, Eucalyptol) and dissolve each in 100 mL of hexane to prepare individual stock solutions of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate serial dilutions of the analyte stock solutions to cover the expected concentration range of the analytes in the essential oil samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8] Spike each calibration standard with the IS Stock solution to a final concentration of 20 µg/mL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.[8]

  • Add 5 mL of hexane and vortex to dissolve the oil.

  • Spike the solution with the IS Stock solution to a final concentration of 20 µg/mL.

  • Bring the final volume to 10 mL with hexane.

  • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.[8]

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.[8]

GC-MS Instrumentation and Parameters

The following are general parameters and may need to be optimized for the specific instrument and analytes.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or similar
Injector Split/Splitless, Split ratio 50:1, Temperature: 250°C
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min.[9]
Mass Spectrometer Agilent 5977C MSD or similar
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity
Solvent Delay 3 minutes

Data Presentation

Table 1: Calibration Curve Data for Major Essential Oil Components
AnalyteConcentration Range (µg/mL)Linear Equation
Linalool1 - 100y = 1.254x + 0.0120.9995
Linalyl Acetate1 - 100y = 1.189x + 0.0090.9992
Eucalyptol1 - 100y = 1.301x - 0.0050.9998
Menthol1 - 100y = 1.098x + 0.0150.9989
Menthone1 - 100y = 1.152x + 0.0070.9991
Table 2: Method Validation Summary - Accuracy and Precision
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Linalool 2524.8 ± 0.499.2%1.6%2.1%
Eucalyptol 2525.3 ± 0.5101.2%2.0%2.5%
Menthol 5049.5 ± 0.899.0%1.6%2.3%

Method validation was performed in accordance with ICH guidelines.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing reagents Reagents & Standards (Essential Oil, Solvent, IS, Analytes) stock_solutions Prepare Stock Solutions (IS and Analytes) reagents->stock_solutions sample_prep Prepare Essential Oil Sample (Weigh, Dissolve, Spike IS) reagents->sample_prep cal_standards Prepare Calibration Standards (Serial Dilution + Spiking IS) stock_solutions->cal_standards gcms_analysis GC-MS Analysis (Inject Sample) cal_standards->gcms_analysis sample_prep->gcms_analysis data_acquisition Data Acquisition (Chromatogram & Mass Spectra) gcms_analysis->data_acquisition peak_integration Peak Identification & Integration (Analyte & IS Peaks) data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analytes (Calculate Concentration in Sample) calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

quantitative_logic cluster_inputs Inputs cluster_calculations Calculations analyte_peak Analyte Peak Area (A_x) area_ratio Calculate Area Ratio (A_x / A_is) analyte_peak->area_ratio is_peak IS Peak Area (A_is) is_peak->area_ratio is_conc IS Concentration (C_is) final_conc Calculate Analyte Concentration (C_x) (Conc. Ratio * C_is) is_conc->final_conc cal_curve Calibration Curve (Area Ratio vs. Conc. Ratio) response_factor Determine Response Factor (RF) from Calibration Curve cal_curve->response_factor conc_ratio Calculate Concentration Ratio (Area Ratio / RF) area_ratio->conc_ratio response_factor->conc_ratio conc_ratio->final_conc result Final Analyte Concentration final_conc->result

Caption: Logic of internal standard quantification.

Conclusion

The described GC-MS method, utilizing this compound as an internal standard, provides a reliable, accurate, and precise protocol for the quantitative analysis of major components in essential oils. The method demonstrates excellent linearity and recovery, making it suitable for quality control in research, development, and industrial applications. The use of an internal standard is critical for mitigating potential errors and ensuring the integrity of the quantitative results.

References

Application Notes and Protocols: 1-Ethoxy-3-methylbutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an ether solvent with potential applications as a reaction medium in organic synthesis. Its physical and chemical properties, such as a moderate boiling point and low water solubility, suggest its suitability for a range of chemical transformations. This document aims to provide a comprehensive overview of its potential applications, supported by its physicochemical properties. However, it is important to note that publicly available, peer-reviewed literature detailing the specific use of this compound as a primary reaction solvent with comprehensive quantitative data is limited. The following sections provide a summary of its properties and generalized protocols where it might be employed, based on the known reactivity of similar ether solvents.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its application in chemical synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Boiling Point 110-113 °C[2]
Density 0.77 g/cm³[2]
Flash Point 9 °C[2]
Water Solubility Insoluble (predicted)
Dielectric Constant Data not readily available

Potential Applications in Organic Synthesis

Based on its ether structure, this compound could potentially serve as a reaction medium for a variety of common organic reactions that are typically carried out in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These include, but are not limited to:

  • Grignard Reactions: The formation and reaction of Grignard reagents require an aprotic, non-acidic solvent that can solvate the magnesium species. Ethers are the standard choice for this purpose.

  • Wittig Reactions: The formation of phosphorus ylides and their subsequent reaction with carbonyl compounds are often performed in aprotic solvents.

  • Suzuki-Miyaura Cross-Coupling: While a variety of solvents are used for this palladium-catalyzed reaction, ethers can be employed, often in combination with a co-solvent.

The following sections provide generalized experimental protocols for these reactions. It is crucial to emphasize that these are template protocols and would require optimization for specific substrates and for the use of this compound as the solvent.

Experimental Protocols

Protocol 1: Generalized Protocol for a Grignard Reaction

This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile, hypothetically using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Iodine crystal (as an initiator)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a flow of inert gas to activate the magnesium.

  • Grignard Formation: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound via the dropping funnel. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction.

  • Addition: Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Workflow for a Generic Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware C Mg + I2 Activation A->C B Inert Atmosphere B->C D Add Alkyl/Aryl Halide in this compound C->D Initiate E Form Grignard Reagent D->E F Add Electrophile E->F G Reaction Completion F->G H Quench G->H I Extract H->I J Dry & Concentrate I->J K Purify J->K

Caption: Generalized workflow for a Grignard reaction.

Protocol 2: Generalized Protocol for a Wittig Reaction

This protocol outlines the formation of a phosphonium (B103445) ylide and its reaction with a carbonyl compound.

Materials:

  • Triphenylphosphine (B44618)

  • Alkyl halide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous this compound

  • Aldehyde or ketone

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous this compound. Add the alkyl halide (1.0 equivalent) and stir the mixture, with gentle heating if necessary, until the phosphonium salt precipitates.

  • Ylide Formation: Under an inert atmosphere, suspend the phosphonium salt in fresh anhydrous this compound. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base (1.0 equivalent) dropwise. The formation of the colored ylide indicates completion.

  • Reaction with Carbonyl: To the ylide solution, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous this compound dropwise at the same temperature.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Purification: Extract the product with an appropriate organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Logical Flow of a Wittig Reaction

Wittig_Flow A Triphenylphosphine + Alkyl Halide B Phosphonium Salt A->B C Add Strong Base in this compound B->C D Phosphonium Ylide C->D F [2+2] Cycloaddition D->F E Aldehyde or Ketone E->F G Oxaphosphetane Intermediate F->G H Alkene Product + Triphenylphosphine Oxide G->H Decomposition

Caption: Key steps in the Wittig reaction pathway.

Protocol 3: Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl or vinyl halide/triflate

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (potentially as a co-solvent with water)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed mixture of this compound and water. The ratio will need to be optimized.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle Overview

Suzuki_Cycle Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)Ln-OR' PdII_1->PdII_2 Ligand Exchange PdII_3 R¹-Pd(II)Ln-R² PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination R1R2 R¹-R² PdII_3->R1R2 R1X R¹-X R1X->PdII_1 R2B R²-B(OR)₂ R2B->PdII_3 Base Base Base->PdII_2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Outlook

This compound presents itself as a potential alternative to more conventional ether solvents in organic synthesis. Its physical properties suggest its utility in a range of reactions. However, the lack of specific, published data necessitates that any application of this solvent be preceded by careful optimization studies. Researchers are encouraged to explore its use and publish their findings to contribute to a more comprehensive understanding of its capabilities as a reaction medium. Future studies comparing its performance directly with other ether solvents in terms of reaction yield, time, and impurity profiles would be highly valuable to the scientific community.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1-ethoxy-3-methylbutane, also known as isoamyl ethyl ether, via the Williamson ether synthesis. This method is widely applicable for the preparation of unsymmetrical ethers and is a fundamental transformation in organic synthesis. Detailed procedures for the purification of the final product are also provided.

Introduction

This compound is an ether that can be synthesized through the Williamson ether synthesis, a robust and versatile method involving the reaction of an alkoxide with a primary alkyl halide.[1] This S(_N)2 reaction is a cornerstone of ether synthesis in both academic and industrial settings.[1] For the synthesis of this compound, the reaction proceeds by the formation of a sodium alkoxide from an alcohol, followed by nucleophilic attack on an alkyl halide. To ensure a high yield and minimize the competing E2 elimination reaction, it is preferable to use a primary alkyl halide.[2] This protocol will detail the synthesis of this compound from isoamyl alcohol and ethyl bromide.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C({7})H({16})O
Molecular Weight 116.20 g/mol [3]
Boiling Point 112-117 °C
Density ~0.77 g/cm
3^33
Appearance Colorless liquid

Table 2: Reagents for Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Isoamyl Alcohol (3-methyl-1-butanol)88.15(To be specified in protocol)(To be calculated)1.0
Sodium Metal22.99(To be specified in protocol)(To be calculated)1.1
Ethyl Bromide108.97(To be specified in protocol)(To be calculated)1.2
Diethyl Ether (Anhydrous)74.12(Solvent)--
Saturated Sodium Bicarbonate Solution-(For workup)--
Brine (Saturated NaCl solution)-(For workup)--
Anhydrous Magnesium Sulfate120.37(Drying agent)--

Table 3: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield (To be calculated based on limiting reagent)
Typical Experimental Yield 50-70%
Purity (by GC-MS) >98%

Experimental Protocols

Part 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the reaction of sodium isoamyloxide with ethyl bromide.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Isoamyloxide:

    • In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add isoamyl alcohol (0.5 mol).

    • Carefully add small pieces of sodium metal (0.55 mol) to the isoamyl alcohol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium isoamyloxide. Gentle heating may be applied to facilitate the reaction.

  • Reaction with Ethyl Bromide:

    • Once the formation of the alkoxide is complete, cool the flask to room temperature.

    • Add anhydrous diethyl ether (100 mL) to the flask.

    • Add ethyl bromide (0.6 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours.

  • Workup:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

Part 2: Purification of this compound by Fractional Distillation

The crude product obtained from the synthesis will be purified by fractional distillation to obtain high-purity this compound.

Materials and Equipment:

  • Distillation flask (100 mL)

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Place the crude this compound into the distillation flask along with a few boiling chips.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Gently heat the distillation flask using a heating mantle.[4]

    • Collect the fraction that distills at the boiling point of this compound (approximately 112-117 °C).[4] The temperature should remain constant during the collection of the pure fraction.[4]

    • Discard any initial lower-boiling fractions and any higher-boiling residue.

  • Characterization:

    • The purity of the collected fraction can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The identity of the product can be confirmed by spectroscopic methods such as

      1^11
      H NMR and
      13^{13}13
      C NMR.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Isoamyl Alcohol + Sodium alkoxide Formation of Sodium Isoamyloxide start->alkoxide reaction Reaction with Ethyl Bromide (Reflux) alkoxide->reaction workup Aqueous Workup (Washings) reaction->workup drying Drying of Organic Layer workup->drying crude_product Crude this compound drying->crude_product distillation Fractional Distillation crude_product->distillation Transfer pure_product Pure this compound distillation->pure_product analysis GC-MS & NMR Analysis pure_product->analysis Characterization

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Green Solvent Extraction of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The extraction of bioactive compounds from natural sources is a cornerstone of research and development in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] Traditionally, this process has relied on conventional organic solvents, many of which are petroleum-derived and pose risks to human health and the environment.[3] In recent years, the principles of "Green Chemistry" have spurred the investigation of safer, more sustainable solvent alternatives.[4][5]

This document provides an overview of the application of green solvents for the extraction of natural products. While the initial focus of this inquiry was on 1-ethoxy-3-methylbutane, a comprehensive review of available literature indicates a lack of specific application data for this solvent in natural product extraction. Therefore, this note will broaden its scope to discuss the application of other well-documented green solvents, providing researchers with a framework for developing sustainable extraction protocols.

Green Solvents in Natural Product Extraction: A Comparative Overview

Green solvents are characterized by their low toxicity, high biodegradability, and derivation from renewable resources.[5][6] They offer a viable alternative to traditional solvents like n-hexane, chloroform, and methanol.[3][7] Common classes of green solvents used in natural product extraction include alcohols (ethanol, isopropanol), esters (ethyl acetate), and more novel systems like supercritical fluids and deep eutectic solvents.[5][6][8] The selection of an appropriate green solvent is critical and depends on the polarity of the target bioactive compounds.[9]

Data Presentation: Extraction Efficiency of Various Green Solvents

The following table summarizes quantitative data on the extraction yields of natural products using different green solvents compared to conventional methods, as reported in various studies.

Plant/Organism MaterialTarget Compound(s)Green SolventExtraction MethodYieldConventional SolventYieldReference
Tenebrio molitor (Mealworm)LipidsEthyl Acetate (B1210297) (EtOAc)Shaking25.33 ± 0.01%n-hexane18.6 ± 0.02%[6]
Tenebrio molitor (Mealworm)LipidsIsopropanol (IPA)Shaking21.66 ± 0.02%n-hexane18.6 ± 0.02%[6]
Tenebrio molitor (Mealworm)LipidsEthanol (B145695) (EtOH)Shaking9.06 ± 0.001%n-hexane18.6 ± 0.02%[6]
Vernonia amygdalina LeavesGeneral ExtractivesMethanol (80%)Maceration13.30 ± 0.28%--[10]
Vernonia amygdalina LeavesGeneral ExtractivesWaterMaceration11.44 ± 0.23%--[10]
Azadirachta indica LeavesGeneral ExtractivesMethanol (80%)Maceration3.11 ± 0.17%--[10]
Azadirachta indica LeavesGeneral ExtractivesWaterMaceration3.0 ± 0.17%--[10]

Experimental Protocols

The following are generalized protocols for the extraction of natural products using green solvents. These should be optimized based on the specific plant material, target compound, and chosen solvent.

Protocol 1: Maceration using Ethanol

Maceration is a simple and effective method for extracting thermolabile compounds.[2][11]

Materials:

  • Dried and powdered plant material

  • Ethanol (95% or absolute)

  • Erlenmeyer flask with stopper

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of ethanol to the flask.

  • Stopper the flask and place it on a shaker at room temperature for 48-72 hours.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Wash the solid residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • The resulting crude extract can be further purified.

Protocol 2: Solid-Liquid Extraction using Ethyl Acetate

This protocol is suitable for the extraction of less polar compounds.

Materials:

  • Dried and powdered source material

  • Ethyl Acetate

  • Soxhlet apparatus or a flask with a reflux condenser

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Accurately weigh about 20 g of the finely ground source material.

  • Place the material in a porous thimble (for Soxhlet) or directly into the extraction flask.

  • Add 200 mL of ethyl acetate to the flask.

  • If using a reflux setup, heat the mixture to the boiling point of ethyl acetate (77°C) and maintain a gentle reflux for 4-6 hours. For Soxhlet extraction, allow the process to cycle for the same duration.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract to remove any solid particles.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for natural product extraction using green solvents.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Downstream Processing cluster_solvent_recycling Solvent Recycling raw_material Raw Natural Material (e.g., Plant, Microorganism) drying Drying raw_material->drying grinding Grinding/Size Reduction drying->grinding extraction Solid-Liquid Extraction grinding->extraction filtration Filtration/Centrifugation extraction->filtration solvent Green Solvent (e.g., Ethanol, Ethyl Acetate) solvent->extraction concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification recycling Solvent Recovery & Recycling concentration->recycling final_product Isolated Bioactive Compound(s) purification->final_product recycling->solvent

Caption: General workflow for green solvent extraction of natural products.

Conclusion

The adoption of green solvents is a critical step towards more sustainable practices in natural product research and industry. While specific data for this compound remains elusive, the principles and protocols outlined here for other green solvents provide a robust starting point for researchers. The selection of the appropriate solvent and extraction method must be tailored to the specific natural source and the target compounds to maximize yield and purity while minimizing environmental impact. Further research into novel green solvents like this compound is warranted to expand the toolkit for sustainable extraction.

References

Application Note and Protocol for the Use of 1-Ethoxy-3-methylbutane as an Internal Standard in Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. The accuracy of qNMR relies on the use of a stable and reliable internal standard (IS). This document provides a detailed protocol for the application of 1-ethoxy-3-methylbutane as an internal standard in ¹H NMR spectroscopy.

This compound (also known as ethyl isopentyl ether) is a suitable internal standard for qNMR due to its chemical inertness, volatility that allows for easy removal post-analysis if necessary, and simple NMR spectrum with signals in regions that are often clear of analyte resonances. Its solubility in common deuterated solvents used for NMR analysis further enhances its utility.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of the internal standard is crucial for its effective application.

PropertyValue
Chemical Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid
Boiling Point 112.5 °C[2]
Density 0.77 g/cm³[2]
Solubility Soluble in common organic solvents (e.g., chloroform, acetone, DMSO).
CAS Number 628-04-6[1]

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectral data is ideal, in its absence, predicted spectra provide a valuable guide for experimental setup. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard NMR prediction algorithms and analysis of structurally similar compounds.

Predicted ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
a0.92Doublet6H~6.6
b1.70Nonet1H~6.6
c1.45Quartet2H~6.7
d3.40Triplet2H~6.7
e1.18Triplet3H~7.0
f3.45Quartet2H~7.0

Structure with Proton Assignments:

Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
122.6
225.2
338.6
468.4
566.2
615.4

Structure with Carbon Assignments:

Experimental Protocol

This section outlines the detailed methodology for using this compound as an internal standard in a qNMR experiment.

Materials and Reagents
  • Analyte: The compound to be quantified.

  • Internal Standard: this compound (high purity, >99.5%).

  • Deuterated Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, etc. (choose a solvent that dissolves both the analyte and the internal standard and does not have signals that overlap with the signals of interest).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Calibrated pipettes and flasks.

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_weighing Accurate Weighing weigh_analyte Weigh Analyte (m_a) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (m_is) weigh_is->dissolve vortex Vortex to Ensure Homogeneity dissolve->vortex transfer Transfer to NMR Tube vortex->transfer acquire Acquire NMR Spectrum transfer->acquire

Caption: Workflow for qNMR sample preparation.

Detailed Experimental Steps
  • Accurate Weighing:

    • Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the exact mass (m_analyte).

    • Accurately weigh a specific amount of this compound (e.g., 5-10 mg) into the same vial. Record the exact mass (m_IS). The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

  • Dissolution:

    • Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial containing the analyte and internal standard.

  • Homogenization:

    • Securely cap the vial and vortex the mixture until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate quantitative parameters. Key parameters include:

      • Pulse Angle: 90° pulse.

      • Relaxation Delay (d1): Should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being used for quantification. A d1 of 30-60 seconds is often sufficient for many small molecules.

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

      • Acquisition Time (aq): Typically 2-4 seconds.

      • Temperature: Maintain a constant temperature throughout the experiment.

Data Processing and Quantification

Data_Processing_Workflow process Fourier Transform & Phase Correction baseline Baseline Correction process->baseline integrate Integrate Analyte & IS Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for qNMR data processing.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

  • Integration:

    • Integrate a well-resolved, non-overlapping signal of the analyte (Int_analyte).

    • Integrate a well-resolved, non-overlapping signal of this compound (Int_IS). The quartet at ~3.45 ppm (2H) or the triplet at ~1.18 ppm (3H) are often good choices, provided they do not overlap with analyte signals.

  • Calculation:

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS

    Where:

    • Int_analyte: Integral of the analyte signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal.

    • Int_IS: Integral of the internal standard signal.

    • N_IS: Number of protons corresponding to the integrated internal standard signal.

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • MW_analyte: Molecular weight of the analyte.

    • MW_IS: Molecular weight of the internal standard (116.20 g/mol ).

    • P_IS: Purity of the internal standard (as a percentage).

Logical Relationships in qNMR

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral_data NMR Spectral Data mass_analyte Analyte Mass calculation Purity Calculation Formula mass_analyte->calculation mass_is IS Mass mass_is->calculation mw_analyte Analyte MW mw_analyte->calculation mw_is IS MW mw_is->calculation purity_is IS Purity purity_is->calculation int_analyte Analyte Integral int_analyte->calculation n_analyte Analyte Protons (N) n_analyte->calculation int_is IS Integral int_is->calculation n_is IS Protons (N) n_is->calculation result Analyte Purity calculation->result

Caption: Logical relationship of parameters for qNMR purity calculation.

Conclusion

This compound serves as a practical and reliable internal standard for quantitative ¹H NMR spectroscopy. Its simple spectrum and chemical stability make it a valuable tool for researchers in various fields, including pharmaceutical analysis and material science. Adherence to the detailed protocol outlined in this application note will contribute to obtaining accurate and reproducible quantitative results. It is always recommended to perform a preliminary check to ensure no signal overlap occurs between the analyte and the internal standard in the chosen deuterated solvent.

References

Application of 1-Ethoxy-3-methylbutane in Polymer Chemistry: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications or detailed experimental protocols for the use of 1-ethoxy-3-methylbutane (also known as ethyl isoamyl ether) in polymer chemistry. The following application notes and protocols are therefore presented as a hypothetical guide for researchers. They are based on the general roles of ethers in polymerization and are intended to serve as a foundational framework for investigation. All proposed experiments would require rigorous optimization and validation in a laboratory setting.

Application Notes

This compound is an ether that, based on the known functions of similar chemical structures in polymer science, could hypothetically be investigated for the following applications:

  • Reaction Solvent: Ethers are frequently used as solvents in various polymerization reactions due to their relative chemical inertness and ability to solvate monomers and growing polymer chains. This compound could be explored as a medium for:

    • Anionic Polymerization: Particularly for non-polar monomers like styrene (B11656) or dienes, where the ether's polarity can influence ion-pairing of the propagating chain end and thus affect polymer microstructure and reaction kinetics.

    • Cationic Polymerization: It could serve as a solvent for the polymerization of electron-rich monomers such as vinyl ethers.

    • Coordination Polymerization: In certain catalyst systems, it might be a suitable non-coordinating solvent.

  • Chain Transfer Agent: In free-radical polymerization, the molecular weight of the resulting polymer can be controlled by the addition of a chain transfer agent. While less common than thiols, some ethers can undergo chain transfer. The hydrogen atoms on the carbons adjacent to the ether oxygen in this compound could potentially be abstracted by a growing polymer radical, terminating the chain and initiating a new one. This would be a method to regulate the polymer's molecular weight.

  • Monomer Synthesis Precursor: Through chemical modification, this compound could serve as a starting material for the synthesis of novel monomers. For example, functionalization of the butyl chain could introduce a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group), with the ethoxy and isobutyl groups providing specific solubility or thermal properties to the resulting polymer.

Experimental Protocols (Hypothetical)

The following protocols outline how a researcher might begin to investigate the potential of this compound in polymer chemistry.

Protocol 1: Investigating this compound as a Solvent in Anionic Polymerization of Styrene

Objective: To evaluate the performance of this compound as a solvent for the anionic polymerization of styrene, and to compare the results with a standard non-polar solvent like toluene (B28343).

Materials:

  • Styrene, freshly distilled from CaH₂

  • This compound, anhydrous grade, further dried over sodium/benzophenone ketyl

  • Toluene, anhydrous grade, further dried over sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexane, standardized titration

  • Methanol (B129727), anhydrous

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.

  • Reagent Addition:

    • 100 mL of anhydrous this compound is cannulated into the flask.

    • 10.0 g (96.0 mmol) of purified styrene is added via syringe.

    • The solution is cooled to 0°C in an ice bath.

  • Initiation: A calculated amount of n-BuLi solution (e.g., for a target molecular weight) is injected to start the polymerization. The solution should turn a characteristic orange-red color.

  • Polymerization: The reaction is allowed to stir at 0°C for 2 hours.

  • Termination: The polymerization is terminated by the addition of 5 mL of degassed methanol, which quenches the living anionic chain ends.

  • Isolation: The polymer is isolated by precipitating the viscous solution into a large excess of stirring methanol (1 L).

  • Purification and Drying: The white, fibrous polystyrene is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. A control experiment using toluene as the solvent should be run under identical conditions.

Hypothetical Quantitative Data:

SolventTarget Mn ( g/mol )Actual Mn ( g/mol )PDI (Mw/Mn)
This compound10,0009,5001.12
Toluene (Control)10,0009,8001.05

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dry Solvent & Monomer C Add Solvent & Styrene under Argon A->C B Assemble & Flame-Dry Glassware B->C D Cool to 0°C C->D E Initiate with n-BuLi D->E F Polymerize for 2h E->F G Terminate with Methanol F->G H Precipitate Polymer in Methanol G->H I Filter & Dry Polystyrene H->I J Characterize by GPC (Mn, PDI) I->J

Caption: Anionic Polymerization Experimental Workflow.

Logical_Relationship cluster_compound This compound cluster_roles Hypothetical Roles in Polymer Chemistry cluster_applications Potential Polymerization Systems Compound C₇H₁₆O Role1 Solvent Compound->Role1 Role2 Chain Transfer Agent Compound->Role2 Role3 Monomer Precursor Compound->Role3 App1 Anionic Polymerization Role1->App1 App2 Cationic Polymerization Role1->App2 App3 Radical Polymerization Role2->App3 App4 Novel Monomer Synthesis Role3->App4

Caption: Hypothetical Roles of this compound.

Application Notes & Protocols for 1-Ethoxy-3-methylbutane in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort towards greener and more sustainable laboratory practices, the selection of solvents for chromatographic applications is of paramount importance. 1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether or isopentyl ethyl ether, presents a promising alternative to traditional, more hazardous solvents.[1][2] Its favorable physical and chemical properties, coupled with a better environmental, health, and safety (EHS) profile, make it a candidate for replacing solvents like dichloromethane (B109758) (DCM) in normal-phase and flash chromatography.[3][4][5]

These application notes provide a comprehensive overview of the potential use of this compound as a mobile phase component in chromatography, complete with detailed protocols and hypothetical performance data to guide researchers in developing new analytical methods.

Chemical and Physical Properties

A thorough understanding of the solvent's properties is crucial for method development.

PropertyValueReference
Synonyms Ethyl isopentyl ether, Ethyl isoamyl ether, Isopentyl ethyl ether[1]
CAS Number 628-04-6[1][2]
Molecular Formula C₇H₁₆O[2]
Molecular Weight 116.20 g/mol [2]
Boiling Point 112-113 °C
Density 0.765 g/mL
Flash Point 15 °C
UV Cutoff ~215 nmEstimated
Polarity Non-polar aprotic

Application: Normal-Phase HPLC Separation of Fat-Soluble Vitamins

Disclaimer: The following application data is hypothetical and intended to serve as a guide for method development. Actual results will vary based on the specific analytical column, instrumentation, and laboratory conditions.

This hypothetical application demonstrates the use of this compound in a normal-phase HPLC method for the separation of four fat-soluble vitamins: retinol (B82714) acetate (B1210297) (Vitamin A), cholecalciferol (Vitamin D3), α-tocopherol (Vitamin E), and phylloquinone (Vitamin K1).

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Silica (B1680970), 4.6 x 150 mm, 5 µm
Mobile Phase A: n-HexaneB: this compound
Gradient 5% B to 25% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD), 290 nm
Hypothetical Quantitative Data
AnalyteRetention Time (min)Peak AsymmetryTheoretical PlatesResolution (Rs)
Retinol Acetate3.51.18500-
Cholecalciferol4.81.292003.1
α-Tocopherol6.21.189003.5
Phylloquinone7.91.095004.2

Experimental Protocols

Mobile Phase Preparation
  • Solvent Quality: Use HPLC-grade n-hexane and this compound.

  • Preparation of Mobile Phase A (n-Hexane): Filter approximately 1 L of HPLC-grade n-hexane through a 0.45 µm solvent filter. Degas the solvent for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Preparation of Mobile Phase B (this compound): Filter approximately 1 L of this compound through a 0.45 µm solvent filter. Degas the solvent for at least 15 minutes.

  • Storage: Store the mobile phases in properly labeled, sealed solvent reservoirs. Due to the volatile and flammable nature of ethers, ensure proper grounding of waste containers to prevent static discharge.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each vitamin standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the initial mobile phase composition (95:5 n-hexane:this compound).

  • Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.

HPLC System Setup and Equilibration
  • Installation: Install the silica column into the HPLC system.

  • Priming: Prime all solvent lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95:5 n-hexane:this compound) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Chromatographic Analysis
  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standard injections, and sample injections.

  • Injection: Inject 10 µL of the working standard mixture.

  • Data Acquisition: Acquire data for the duration of the chromatographic run (e.g., 15 minutes).

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to assess system suitability. The acceptance criteria should be defined based on internal standard operating procedures (SOPs) or regulatory guidelines (e.g., USP <621>).

ParameterRecommended Acceptance Criteria
Peak Asymmetry 0.8 - 1.5
Theoretical Plates > 2000
Resolution (Rs) > 2.0 between critical pairs
Relative Standard Deviation (RSD) of Peak Area < 2.0%

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Ethers have a tendency to form explosive peroxides upon exposure to air and light.[6] While this compound is expected to be more stable than other ethers like diethyl ether or tetrahydrofuran, it is good practice to:

  • Date the container upon opening.

  • Test for the presence of peroxides periodically, especially for older, opened containers.

  • Store in amber glass bottles to minimize light exposure.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (e.g., Separation of Fat-Soluble Vitamins) lit_review Literature Review & Solvent Selection (Select this compound) start->lit_review col_select Column Selection (Normal Phase - Silica) lit_review->col_select initial_cond Initial Conditions Screening (Isocratic & Simple Gradients) col_select->initial_cond decision Acceptable Separation? initial_cond->decision optimization Method Optimization (Gradient, Flow Rate, Temperature) optimization->decision sys_suitability System Suitability Testing validation Method Validation (ICH Guidelines) sys_suitability->validation routine_analysis Routine Analysis validation->routine_analysis decision->optimization No decision->sys_suitability Yes

Caption: Workflow for HPLC Method Development with a Green Solvent.

Conclusion

This compound shows potential as a versatile and greener solvent for chromatographic applications. Its use can contribute to reducing the environmental impact of analytical laboratories without compromising chromatographic performance. The provided protocols and hypothetical data serve as a starting point for researchers to explore the utility of this solvent in their specific applications. Further experimental work is encouraged to fully characterize its performance and expand its use in the pharmaceutical and other industries.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxy-3-methylbutane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-ethoxy-3-methylbutane via fractional distillation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 111-113 °C at atmospheric pressure (760 mmHg).[1][2][3] Be aware that variations in atmospheric pressure will affect the observed boiling point.

Q2: What are the most likely impurities I might encounter?

A2: Impurities largely depend on the synthetic route used. For a Williamson ether synthesis, common impurities include unreacted starting materials such as ethanol, isoamyl alcohol, and residual alkyl halides. Side products like diethyl ether or diisoamyl ether may also be present.

Q3: How do I choose the right fractional distillation column?

A3: The choice of a fractional distillation column depends on the boiling point difference between this compound and its impurities. For impurities with boiling points close to the product, a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column) is recommended to achieve good separation.

Q4: My distillate is cloudy. What could be the cause?

A4: Cloudiness in the distillate often indicates the presence of water. This can happen if the glassware was not properly dried or if water was present in the crude product. To resolve this, ensure all apparatus is thoroughly dried before assembly and consider a pre-distillation drying step for your crude material using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

Q5: Can I use vacuum distillation to purify this compound?

A5: While not strictly necessary due to its relatively modest boiling point, vacuum distillation can be employed. This would lower the boiling point, which can be advantageous if the compound is sensitive to higher temperatures or if you are trying to separate it from high-boiling impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No distillate is collecting, or the distillation rate is very slow. 1. Inadequate heating. 2. Significant heat loss from the column and stillhead. 3. Column flooding due to an excessive heating rate.1. Gradually and cautiously increase the temperature of the heating mantle. 2. Insulate the distillation column and stillhead with glass wool or aluminum foil to minimize heat loss. 3. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
The temperature at the stillhead is fluctuating. 1. Uneven boiling (bumping) in the distillation flask. 2. Inconsistent heat source. 3. The distillation is proceeding too quickly, preventing thermal equilibrium.1. Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. 2. Ensure the heating mantle is providing a steady and consistent heat output. 3. Decrease the heating rate to allow the temperature to stabilize.
The separation of impurities is poor. 1. The distillation column has insufficient theoretical plates for the separation. 2. The distillation is being conducted too rapidly. 3. Channeling of vapor in a packed column.1. Use a longer distillation column or one with a more efficient packing material. 2. Slow down the distillation rate to one to two drops per second to allow for proper fractionation. 3. Ensure the column is packed uniformly and is perfectly vertical to prevent channeling.
The temperature drops after an initial fraction is collected. This is normal and indicates that a lower-boiling impurity has been removed.Continue heating, likely at a higher temperature, to distill the next component, which should be your target compound.

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C7H16O 116.20 111-113
Diethyl etherC4H10O74.1234.6[4][5]
EthanolC2H6O46.0778[6][7]
Isoamyl alcohol (3-Methyl-1-butanol)C5H12O88.15131[8][9][10]

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound from lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a magnetic stir bar or boiling chips in a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser and arrange for a steady flow of cool water to enter at the bottom and exit at the top.

    • Position a receiving flask at the outlet of the condenser.

    • Secure all joints with clamps.

  • Distillation Process:

    • Turn on the magnetic stirrer and begin gently heating the round-bottom flask with the heating mantle.

    • Observe the vapor as it begins to rise through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, aiming for a collection rate of 1-2 drops per second.

    • Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the lowest-boiling component.

    • Collect any low-boiling initial fractions in a separate receiving flask.

    • As the temperature begins to rise and then stabilizes, change the receiving flask to collect the main fraction, which should be the purified this compound, distilling at approximately 111-113 °C.

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that the next, higher-boiling component is beginning to distill.

    • Stop the distillation before the distillation flask becomes completely dry.

  • Product Recovery:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the collected main fraction to determine the yield of purified this compound.

    • Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy) to confirm its purity.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Distillation Problem Occurs check_temp Is the stillhead temperature stable? start->check_temp check_rate Is the distillation rate 1-2 drops/sec? check_temp->check_rate Yes unstable_temp Uneven boiling or inconsistent heating. check_temp->unstable_temp No check_purity Is the product purity (by GC/NMR) low? check_rate->check_purity Yes slow_rate Inadequate heating or excessive heat loss. check_rate->slow_rate No (Too Slow) fast_rate Excessive heating. check_rate->fast_rate No (Too Fast) low_purity Insufficient column efficiency or rate too high. check_purity->low_purity Yes end Successful Purification check_purity->end No solution_boiling Add boiling chips/stir bar. Ensure steady heating. unstable_temp->solution_boiling solution_heat Increase heating gradually. Insulate the column. slow_rate->solution_heat solution_rate Reduce heating. fast_rate->solution_rate solution_purity Use a more efficient column. Reduce distillation rate. low_purity->solution_purity solution_boiling->check_temp solution_heat->check_rate solution_rate->check_rate solution_purity->check_purity

Caption: Troubleshooting workflow for fractional distillation.

G cluster_1 Purification Workflow Logic start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heating Gradual Heating setup->heating fraction1 Collect Low-Boiling Impurities (<111°C) heating->fraction1 fraction2 Collect Main Fraction (111-113°C) fraction1->fraction2 fraction3 Stop Distillation Before Dryness (High-Boiling Residue) fraction2->fraction3 analysis Analyze Purity of Main Fraction fraction2->analysis end Pure this compound analysis->end

References

Technical Support Center: 1-Ethoxy-3-methylbutane Peroxide Formation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the formation of peroxides in 1-ethoxy-3-methylbutane, along with troubleshooting advice and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxides.[1][2][3][4] This is a significant safety concern as friction, heat, or shock can cause these peroxides to detonate, especially when they become concentrated through evaporation or distillation.[3][5] The formation of peroxides is a free-radical chain reaction that is accelerated by exposure to light and heat.[2]

Q2: How can I visually inspect my this compound for peroxides?

A2: While not a definitive test, visual inspection can indicate a high level of peroxide formation. If you observe any of the following, do not handle the container and immediately contact your institution's Environmental Health and Safety (EHS) office:[6][7][8]

  • Visible crystal formation within the liquid or around the cap.[7][8]

  • Discoloration of the liquid.

  • Liquid stratification or the formation of distinct layers.

  • Appearance of cloudiness or wisp-like structures suspended in the liquid.[2]

Q3: What are the ideal storage conditions to prevent peroxide formation in this compound?

A3: To minimize peroxide formation, this compound should be stored under the following conditions:

  • Container: Store in a tightly sealed, air-impermeable, light-resistant container, such as an amber glass bottle or a metal can.[3][5] Avoid containers with ground glass stoppers or screw-top lids that can create friction upon opening.[6][8]

  • Atmosphere: Whenever possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Temperature: Store in a cool, dark, and well-ventilated area.[3] Refrigeration is generally not recommended as it may not inhibit peroxide formation and can in some cases lead to the precipitation of shock-sensitive peroxides.[6][8]

  • Light and Heat: Protect from light and sources of heat.[2][3]

  • Labeling: Clearly label the container with the date it was received and the date it was first opened.[5]

Q4: What is a peroxide inhibitor and should I use one?

A4: A peroxide inhibitor is an antioxidant compound that can be added to ethers to slow down the rate of peroxide formation. A common inhibitor for ethers is Butylated Hydroxytoluene (BHT). It is highly recommended to purchase this compound that already contains an inhibitor.[1] If you need to use an uninhibited solvent, it should be used quickly and stored under an inert atmosphere. Note that inhibitors are consumed over time, so their presence does not eliminate the need for proper storage and periodic testing.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpectedly rapid peroxide formation. Improper storage conditions (exposure to air, light, or heat).[2][3]Review and correct storage procedures. Ensure containers are tightly sealed and stored in a cool, dark place. Purge opened containers with an inert gas before sealing.
Absence of an inhibitor.[1]If using uninhibited ether, use it promptly. For longer-term storage, consider adding a suitable inhibitor like BHT.
Inconsistent or unclear results from peroxide test strips. Improper testing technique.Ensure the test strip is fully saturated with the solvent and that the solvent has completely evaporated before the water addition step (if required by the manufacturer).[9]
Expired or improperly stored test strips.[10]Check the expiration date on the test strips. Store them in a cool, dry place, and keep the container tightly sealed.[10]
Interference from other substances in the solvent.If you suspect interference, try a different testing method, such as the potassium iodide test.
Solvent still tests positive for peroxides after purification. The chosen purification method was not sufficient for the level of peroxide contamination.Repeat the purification process or try an alternative method. For example, if the alumina (B75360) column was not effective, attempt the ferrous sulfate (B86663) method.
The purification media (e.g., activated alumina) is exhausted.Use fresh activated alumina for each purification.[6]
Re-formation of peroxides after purification.Use the purified solvent immediately. If storage is necessary, add an inhibitor and store under an inert atmosphere.
Visible crystals or solids in the solvent container. High and dangerous levels of peroxide formation.[6][7][8]DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The crystals can be explosive upon friction or shock.[8] Immediately contact your EHS office for emergency disposal.[7]

Quantitative Data Summary: Peroxide Hazard Levels in Ethers

The following table provides general guidelines for the level of hazard associated with different concentrations of peroxides in ethers. These values are widely accepted in safety protocols.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3Reasonably SafeSuitable for most laboratory procedures involving moderate quantities.[11][12]
3 - 30Moderate HazardUse with caution. Avoid concentration of the peroxides. Disposal is recommended if the ether is not to be used immediately.[11][12]
> 30Serious HazardUnacceptable for use.[11][12] Dispose of the ether or remove peroxides using a suitable procedure before use.[11][12]
> 100Extreme HazardDo not handle.[7] Contact EHS for immediate disposal.[7]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.

  • Materials:

    • Sample of this compound

    • Peroxide test strips (e.g., Quantofix®)

    • Deionized water (if required by strip manufacturer)[9]

  • Procedure:

    • Follow the manufacturer's instructions for the specific test strips being used.[13]

    • Typically, this involves dipping the test strip into the this compound for a specified time (e.g., 1 second).

    • Allow the solvent to evaporate completely from the test strip.[9]

    • If required by the manufacturer, moisten the test field with a drop of deionized water.[9]

    • After the specified waiting time (e.g., 15 seconds), compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration.[9]

Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a qualitative indication of the presence of peroxides.

  • Materials:

    • Sample of this compound

    • Potassium iodide (KI), 10% aqueous solution (freshly prepared)[6]

    • Glacial acetic acid

    • Test tube

  • Procedure:

    • In a chemical fume hood, add approximately 1-2 mL of this compound to a test tube.

    • Add an equal volume of glacial acetic acid.[13]

    • Add a few drops of the freshly prepared 10% potassium iodide solution.[13]

    • Stopper and shake the test tube.

    • A yellow to brown color indicates the presence of peroxides.[13][14] A darker color suggests a higher concentration.

Protocol 3: Peroxide Removal Using Activated Alumina

This method is effective for removing hydroperoxides.

  • Materials:

    • This compound containing peroxides

    • Activated alumina (basic or neutral)

    • Chromatography column

    • Glass wool or fritted disc

    • Collection flask

  • Procedure:

    • Set up a chromatography column with a glass wool plug or fritted disc at the bottom.

    • Fill the column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[8]

    • Slowly pass the this compound through the column, collecting the purified solvent in a clean, dry flask.

    • Test the purified solvent for the presence of peroxides using one of the methods described above.

    • Important: The peroxides may be retained on the alumina column. The column should be immediately flushed with a dilute acidic solution of ferrous sulfate to destroy the peroxides, and then disposed of as hazardous waste.[11][12] Do not allow the alumina to dry out.

Protocol 4: Peroxide Removal Using Ferrous Sulfate

This method is effective for destroying peroxides.

  • Materials:

    • This compound containing peroxides

    • Ferrous sulfate (FeSO₄) solution (prepare by dissolving 60g of FeSO₄·7H₂O in 110mL of water and adding 6mL of concentrated sulfuric acid)[11][12]

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Procedure:

    • In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution.

    • Vent the separatory funnel frequently.

    • Separate the layers and discard the aqueous (bottom) layer.

    • Wash the ether layer with water to remove any residual acid and iron salts.

    • Dry the purified this compound over a suitable drying agent.

    • Test the purified solvent for peroxides to ensure their complete removal.

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Hazard Ether This compound (R-H) Ether_Radical Ether Radical (R.) Ether->Ether_Radical + Initiator Oxygen Oxygen (O2) (Initiator: light, heat) Peroxy_Radical Peroxy Radical (R-OO.) Ether_Radical->Peroxy_Radical + O2 Peroxy_Radical->Ether_Radical Generates new R. Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H Polymeric_Peroxides Polymeric Peroxides (Explosive) Peroxy_Radical->Polymeric_Peroxides + R. Hydroperoxide->Polymeric_Peroxides Concentration/ Decomposition

Caption: Mechanism of peroxide formation in this compound via a free-radical chain reaction.

Peroxide_Prevention_Workflow Start Receive/Open This compound Label Label with Received & Opened Dates Start->Label Store Store Properly: - Cool, dark, sealed - Inert atmosphere (optional) - With inhibitor (e.g., BHT) Label->Store Test Periodic Testing (every 3-6 months) Store->Test Peroxides_Detected Peroxides Detected? Test->Peroxides_Detected Before use Use Use in Experiment Peroxides_Detected->Use No Check_Level Check Concentration Level Peroxides_Detected->Check_Level Yes Low_Level < 30 ppm Check_Level->Low_Level High_Level > 30 ppm Check_Level->High_Level Purify Purify Solvent (Alumina or FeSO4) Low_Level->Purify Dispose Dispose as Hazardous Waste High_Level->Dispose Retest Re-test after Purification Purify->Retest Retest->Use Peroxides Removed Retest->Dispose Peroxides Remain

References

Stability of 1-Ethoxy-3-methylbutane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 1-ethoxy-3-methylbutane under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical acidic conditions?

A1: this compound, like other ethers, is susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1][2][3][4] The reaction, known as ether cleavage, involves the protonation of the ether oxygen followed by a nucleophilic attack on one of the adjacent carbon atoms.[2][3] For this compound, which is a primary ether, this cleavage typically proceeds via an SN2 mechanism.[1][2] The stability is dependent on the acid concentration, temperature, and the presence of nucleophiles. Under mild acidic conditions and at room temperature, it is relatively stable.

Q2: What are the expected degradation products of this compound in acidic media?

A2: Under acidic conditions with a nucleophilic acid (like HBr or HI), the expected degradation products are ethanol (B145695) and 3-methyl-1-halobutane, or 3-methyl-1-butanol and ethyl halide.[1][2] The nucleophile will preferentially attack the less sterically hindered ethyl group in an SN2 reaction.[1] If an excess of the acidic reagent is used, the alcohol formed can be further converted to the corresponding alkyl halide.[1]

Q3: Is this compound stable in the presence of bases?

A3: Yes, this compound is generally considered to be very stable under basic and alkaline conditions.[4][5] Ethers are characteristically unreactive towards bases, which is why they are often used as solvents for reactions involving strong bases.[2][3] Cleavage of the ether bond under basic conditions requires extremely strong bases, such as organometallic reagents (e.g., organolithium compounds), which are not typically used in routine experimental setups.[4][5]

Q4: Can I use this compound as a solvent for reactions involving Grignard reagents?

A4: Yes, due to its general inertness under basic and nucleophilic conditions, this compound can be a suitable solvent for reactions involving Grignard reagents, which are strongly basic and nucleophilic.

Q5: What are the optimal storage conditions for this compound to ensure its stability?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in an acidic reaction mixture. The acidity of the medium is too high, or the temperature is elevated.- Neutralize the reaction mixture to an appropriate pH if the reaction allows. - Perform the reaction at a lower temperature. - Consider using a less concentrated acid or a weaker acid if the protocol permits.
The reaction mixture contains strong nucleophiles (e.g., halide ions).- If possible, replace the acid with one that has a non-nucleophilic counter-ion (e.g., H₂SO₄, H₃PO₄).[3]
The compound appears to be degrading over time in storage. Improper storage conditions, such as exposure to acidic vapors or high temperatures.- Ensure the container is tightly sealed. - Store in a dedicated cabinet for neutral and basic compounds, away from acid storage. - Verify the storage area temperature is within the recommended range.
Peroxide formation upon prolonged exposure to air and light.- Test for the presence of peroxides using peroxide test strips. - If peroxides are present, they can be removed by passing the ether through a column of activated alumina. Caution: Do not distill ethers containing peroxides as this can lead to explosions.
Inconsistent results when using this compound as a solvent for a base-catalyzed reaction. The ether may contain acidic impurities from its synthesis or degradation.- Purify the this compound by distillation from a suitable drying agent (e.g., sodium/benzophenone) to remove impurities. - Perform a quality control check (e.g., GC-MS, NMR) to confirm purity before use.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on general principles of ether chemistry.

Condition Reagent Example Temperature Expected Stability Potential Degradation Products
Strongly Acidic (with nucleophile) Conc. HBr, Conc. HIElevatedLowEthanol, 3-methyl-1-bromobutane, Ethyl bromide, 3-methyl-1-butanol
Strongly Acidic (non-nucleophilic) Conc. H₂SO₄ElevatedModerate to LowPotential for elimination and rearrangement products
Mildly Acidic Dilute aqueous acids (e.g., 0.1 M HCl)Room TemperatureHighMinimal to no degradation expected over short periods
Neutral Water, Buffers (pH 7)Room/ElevatedHighStable
Mildly Basic Dilute aqueous bases (e.g., 0.1 M NaOH)Room/ElevatedHighStable
Strongly Basic Concentrated NaOH, NaHRoom/ElevatedHighStable

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound. Such studies are crucial in pharmaceutical development to understand degradation pathways.[6][7][8]

Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Analytical instruments: HPLC-UV, GC-MS, NMR

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • In a separate vial, mix equal volumes of the stock solution and 1 M HCl.

    • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of base, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the samples at various time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).

    • Characterize any significant degradation products using techniques like mass spectrometry and NMR spectroscopy.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Stability Issue Observed check_conditions Identify Experimental Conditions (pH, Temp, Reagents) start->check_conditions is_acidic Is the medium acidic? check_conditions->is_acidic is_basic Is the medium basic? is_acidic->is_basic No acid_strength Assess Acid Strength & Temperature is_acidic->acid_strength Yes base_stability This compound is Generally Stable in Base. Check for Contaminants in Ether or Reagents. is_basic->base_stability Yes check_purity Analyze Purity of Starting Material (GC-MS, NMR) is_basic->check_purity No/Neutral strong_acid Strong Acid / High Temp? acid_strength->strong_acid nucleophile Presence of Nucleophiles (e.g., Br-, I-)? strong_acid->nucleophile Yes mild_acid Mild Acid / Room Temp. Degradation Unlikely. Investigate Other Factors. strong_acid->mild_acid No degradation_likely Degradation via Ether Cleavage is Likely. - Lower Temp - Use Weaker/Non-nucleophilic Acid nucleophile->degradation_likely Yes nucleophile->mild_acid No mild_acid->check_purity base_stability->check_purity is_pure Is the ether pure? check_purity->is_pure purify Purify Ether (e.g., distillation) and Re-run Experiment is_pure->purify No other_factors Investigate Other Factors: - Reactive impurities in other reagents - Peroxide formation - Air/light sensitivity is_pure->other_factors Yes

Caption: Troubleshooting workflow for stability issues.

Ether_Cleavage_Pathway Acid-Catalyzed Cleavage of this compound (SN2) cluster_reactants Reactants cluster_products Products ether This compound protonation Protonation of Ether Oxygen ether->protonation acid H-X (e.g., HBr) acid->protonation protonated_ether Protonated Ether (Oxonium Ion) protonation->protonated_ether sn2_attack SN2 Attack by X⁻ protonated_ether->sn2_attack alcohol 3-Methyl-1-butanol sn2_attack->alcohol alkyl_halide Ethyl Halide (CH₃CH₂X) sn2_attack->alkyl_halide

Caption: Acid-catalyzed ether cleavage pathway.

References

Technical Support Center: Optimizing Reaction Conditions with 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Ethoxy-3-methylbutane as a solvent in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a solvent?

This compound, also known as ethyl isoamyl ether, is an organic solvent with the chemical formula C7H16O.[1][2][3][4][5][6] It is a colorless liquid with limited solubility in water but is soluble in many organic solvents.[7] Its moderate boiling point and ether functionality make it a suitable solvent for a variety of organic reactions, particularly those requiring a non-protic medium. It can be used in applications such as nucleophilic substitution reactions (e.g., Williamson ether synthesis) and as a reaction medium for organometallic reagents.

Q2: What are the key physical properties of this compound?

Understanding the physical properties of a solvent is crucial for reaction setup and optimization. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol [3][4]
Boiling Point 112.5 °C at 760 mmHg[1][2]
Density 0.77 g/cm³[1][2]
Flash Point 9 °C[1][2]
Water Solubility Limited[7]
Refractive Index ~1.395[2]

Q3: What are the main safety precautions to consider when working with this compound?

This compound is a flammable liquid and should be handled with care.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Keep it away from heat, sparks, and open flames.[8] In case of skin or eye contact, rinse immediately and thoroughly with water.[9] For detailed safety information, always consult the Safety Data Sheet (SDS).[9][10]

Troubleshooting Guide

Problem 1: Low Reaction Yield or Slow Reaction Rate

A common issue encountered is a lower than expected yield or a sluggish reaction. Several factors related to the solvent can contribute to this.

Potential Cause Troubleshooting Step
Insufficient Reactant Solubility Although this compound is a good solvent for many organic compounds, ensure all your reactants are fully soluble at the reaction temperature. Insoluble starting materials can significantly slow down a reaction. Consider performing a preliminary solubility test.[11]
Sub-optimal Reaction Temperature With a boiling point of 112.5 °C, this compound allows for a reasonable range of reaction temperatures.[1][2] If the reaction is slow, consider increasing the temperature. Conversely, if side products are observed, a lower temperature may be beneficial.[12]
Moisture Contamination Like other ether solvents, this compound can absorb moisture from the atmosphere. If your reaction is sensitive to water (e.g., involves Grignard reagents or other strong bases), ensure the solvent is anhydrous. Consider using a freshly opened bottle or drying the solvent using appropriate methods.

Problem 2: Formation of Unexpected Side Products

The appearance of side products can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Step
Reaction with Solvent Ethers are generally considered unreactive, but under strongly acidic or basic conditions, they can undergo cleavage. Assess the compatibility of your reagents with the ether linkage in this compound, especially at elevated temperatures.
Presence of Peroxides Ethers are known to form explosive peroxides upon exposure to air and light. The presence of peroxides can initiate unwanted side reactions. Always test for the presence of peroxides before using the solvent, especially from a previously opened container. If peroxides are present, they must be removed before use.

Problem 3: Difficulties in Product Isolation/Work-up

The properties of the solvent can sometimes complicate the post-reaction work-up.

Potential Cause Troubleshooting Step
Emulsion Formation during Extraction Due to its partial solubility in water, this compound can sometimes lead to the formation of emulsions during aqueous work-up. To break up emulsions, consider adding a saturated brine solution or a small amount of a different organic solvent.
Difficulty in Removing the Solvent With a boiling point of 112.5 °C, removing this compound by rotary evaporation may require a good vacuum and a slightly elevated temperature.[1][2] Ensure your product is stable under these conditions.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)

This is a generalized protocol and may require optimization for your specific substrates.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and a suitable base (e.g., sodium hydride).

  • Solvent Addition: Add anhydrous this compound to the flask to dissolve the reactants.

  • Reagent Addition: Slowly add the alkyl halide to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Reactions with this compound start Low Reaction Yield check_solubility Are all reactants soluble? start->check_solubility increase_temp Consider increasing temperature check_solubility->increase_temp Yes end_bad Further Investigation Needed check_solubility->end_bad No, improve solubility check_moisture Is the reaction moisture-sensitive? increase_temp->check_moisture dry_solvent Use anhydrous solvent check_moisture->dry_solvent Yes optimize_conditions Yield Improved? check_moisture->optimize_conditions No dry_solvent->optimize_conditions end_good Problem Solved optimize_conditions->end_good Yes optimize_conditions->end_bad No

Caption: Troubleshooting workflow for addressing low reaction yields.

Experimental_Workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) add_solvent Add this compound setup->add_solvent add_reagents Add Reactants add_solvent->add_reagents reaction Heat and Monitor (TLC/GC) add_reagents->reaction workup Quench and Extract reaction->workup purification Purify Product (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: A typical experimental workflow using this compound.

References

Technical Support Center: Resolving Azeotropes of 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has not yielded specific published data on azeotropes formed by 1-ethoxy-3-methylbutane with other solvents. The following technical support center is a generalized guide based on established principles for resolving azeotropes and provides hypothetical scenarios for educational and research purposes. All quantitative data and experimental protocols are illustrative and should be adapted based on actual experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it a problem in separations?

An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation. This occurs because the vapor produced by boiling the liquid has the same composition as the liquid itself. In drug development and other chemical processes, achieving high purity of solvents and reagents is critical. Azeotropes present a significant challenge because they form a "distillation barrier," preventing the complete separation of components and thus impacting the purity of the final product.

Q2: How can I determine if this compound forms an azeotrope with my solvent?

To determine if this compound forms an azeotrope with another solvent, you can perform a boiling point experiment. A series of mixtures with varying compositions of this compound and the other solvent should be prepared and their boiling points measured. If a minimum or maximum boiling point is observed at a specific composition compared to the boiling points of the pure components, it indicates the formation of an azeotrope.

Q3: What are the common methods for resolving azeotropes?

The most common industrial methods for breaking azeotropes are:

  • Extractive Distillation: An entrainer (a high-boiling point solvent) is added to the azeotropic mixture to alter the relative volatilities of the original components, allowing for their separation in a distillation column.

  • Pressure-Swing Distillation: This method utilizes the principle that the composition of an azeotrope can be sensitive to pressure. By operating two distillation columns at different pressures, the azeotrope can be "shifted" and the components separated.

  • Azeotropic Distillation: A third component is added to form a new, lower-boiling azeotrope with one of the original components, which can then be separated.

Troubleshooting Guides

Extractive Distillation

Issue: Poor separation of this compound from a hypothetical azeotrope with Solvent X.

Possible Cause Troubleshooting Step
Incorrect Entrainer Selection The entrainer must have a significantly different polarity than the components of the azeotrope to effectively alter their relative volatilities. If separation is poor, consider an entrainer with a different functional group or polarity. For a hypothetical azeotrope of the non-polar this compound and a polar solvent, a highly polar entrainer like ethylene (B1197577) glycol or a less polar one like toluene (B28343) could be tested.
Insufficient Entrainer Flow Rate The amount of entrainer added directly impacts the shift in volatility. Gradually increase the entrainer-to-feed ratio and monitor the composition of the distillate and bottoms.
Incorrect Feed Tray Location The feed tray for the azeotropic mixture and the entrainer should be optimized. The azeotropic feed is typically introduced in the middle of the column, while the entrainer is added near the top.
Column Flooding or Weeping Improper vapor and liquid flow rates can lead to flooding (liquid backing up the column) or weeping (liquid dumping down the column), both of which reduce separation efficiency. Adjust the reboiler duty and reflux ratio to ensure stable column operation.
Pressure-Swing Distillation

Issue: Ineffective separation of a hypothetical pressure-sensitive azeotrope of this compound.

Possible Cause Troubleshooting Step
Insufficient Pressure Difference The effectiveness of pressure-swing distillation depends on a significant shift in the azeotropic composition with pressure. If the separation is poor, a larger pressure difference between the two columns may be required. For example, if the low-pressure column is at atmospheric pressure (1 atm), the high-pressure column might need to be operated at a significantly higher pressure (e.g., 10 atm).
Incorrect Recycle Stream Composition The composition of the recycle streams between the two columns is crucial. Ensure that the distillate from the low-pressure column is fed to the high-pressure column and vice-versa, and that their compositions are near the azeotropic point for their respective pressures.
Heat Integration Issues In an energy-integrated design, the condenser of the high-pressure column is often used to reboil the low-pressure column. Ensure proper heat transfer to maintain the desired operating pressures and temperatures in both columns.
System Leaks Leaks in the vacuum system of the low-pressure column or the pressurized system of the high-pressure column can prevent the required operating pressures from being reached, thus hindering separation.

Hypothetical Quantitative Data

The following tables present illustrative data for a hypothetical azeotrope between this compound and "Solvent Y". This data is not based on experimental results and is for demonstration purposes only.

Table 1: Hypothetical Azeotropic Data for this compound and Solvent Y at 1 atm

ComponentBoiling Point (°C)Azeotrope Boiling Point (°C)Azeotrope Composition (wt% this compound)
This compound116.2110.565
Solvent Y125.835

Table 2: Hypothetical Effect of Pressure on the Azeotrope of this compound and Solvent Y

Pressure (atm)Azeotrope Composition (wt% this compound)
0.575
1.065
5.050
10.040

Experimental Protocols

Protocol 1: Screening for Azeotrope Formation

Objective: To determine if this compound forms a binary azeotrope with a given solvent.

Methodology:

  • Prepare a series of mixtures of this compound and the test solvent with compositions ranging from 10% to 90% by weight in 10% increments.

  • For each mixture, determine the boiling point using a standard laboratory distillation apparatus at a constant pressure (e.g., atmospheric pressure).

  • Measure the boiling points of pure this compound and the pure test solvent.

  • Plot the boiling point versus the composition of the mixtures.

  • An observation of a minimum or maximum boiling point for a specific mixture composition indicates the formation of an azeotrope.

experimental_workflow cluster_prep Mixture Preparation cluster_analysis Boiling Point Analysis cluster_results Data Interpretation p1 Prepare Mixtures (10-90 wt%) a1 Measure Boiling Points of Mixtures p1->a1 a2 Measure Boiling Points of Pure Components p1->a2 r1 Plot Boiling Point vs. Composition a1->r1 a2->r1 r2 Identify Min/Max Boiling Point r1->r2 r3 Conclusion: Azeotrope Formation r2->r3

Caption: Workflow for azeotrope screening.

Protocol 2: Hypothetical Extractive Distillation

Objective: To separate a hypothetical azeotrope of this compound and Solvent Y using an entrainer.

Methodology:

  • Set up a laboratory-scale extractive distillation column with a reboiler, condenser, and feed pumps for the azeotropic mixture and the entrainer.

  • Based on preliminary modeling or literature, select a suitable entrainer (e.g., a high-boiling, polar solvent like N-methyl-2-pyrrolidone).

  • Feed the azeotropic mixture (e.g., 65 wt% this compound) to a central tray in the column.

  • Introduce the entrainer at a tray several stages above the azeotrope feed.

  • Control the reboiler duty to maintain a steady boil-up rate and the reflux ratio to achieve the desired separation.

  • Collect the distillate (enriched in this compound) and the bottoms product (containing Solvent Y and the entrainer).

  • Analyze the composition of the distillate and bottoms using gas chromatography (GC) to determine the separation efficiency.

  • The bottoms mixture would then be fed to a second distillation column to recover the entrainer for recycling.

extractive_distillation cluster_column1 Extractive Distillation Column cluster_column2 Entrainer Recovery Column feed_azeo Azeotrope Feed column1 Column 1 feed_azeo->column1 feed_entrainer Entrainer Feed feed_entrainer->column1 distillate Distillate (Pure this compound) bottoms1 Bottoms (Solvent Y + Entrainer) column2 Column 2 bottoms1->column2 column1->distillate column1->bottoms1 bottoms2 Bottoms (Pure Solvent Y) entrainer_recycle Recycled Entrainer entrainer_recycle->feed_entrainer column2->bottoms2 column2->entrainer_recycle logical_relationship cluster_extractive Key Considerations for Extractive Distillation cluster_pressure Key Considerations for Pressure-Swing Distillation problem Azeotrope of this compound and another solvent method1 Extractive Distillation problem->method1 method2 Pressure-Swing Distillation problem->method2 method3 Azeotropic Distillation problem->method3 e1 Entrainer Selection (Polarity, Boiling Point) method1->e1 e2 Operating Conditions (Flow Rates, Temperatures) method1->e2 p1 Pressure Sensitivity of Azeotrope method2->p1 p2 Column Pressures (High and Low) method2->p2

Common impurities in 1-Ethoxy-3-methylbutane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethoxy-3-methylbutane. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The synthesis of this compound, commonly achieved through the Williamson ether synthesis, can lead to several impurities. The most prevalent of these are typically unreacted starting materials and byproducts from side reactions.

Common Impurities:

  • Unreacted Isoamyl Alcohol (3-methyl-1-butanol): Due to incomplete reaction, the starting alcohol may remain in the crude product.

  • Unreacted Ethyl Halide (e.g., Ethyl Bromide or Ethyl Iodide): The ethylating agent may not be fully consumed during the synthesis.

  • Elimination Byproducts: The Williamson ether synthesis is an S(_N)2 reaction, which can compete with an E2 elimination reaction, especially if there is any steric hindrance. This can lead to the formation of alkenes.[1]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., diethyl ether, ethanol) may be present in the final product if not completely removed.

Q2: How can I detect the presence of these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[2][3] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can accurately identify the impurities present.

Q3: What is the most effective method for removing unreacted isoamyl alcohol?

A3: Unreacted isoamyl alcohol can be effectively removed through a combination of liquid-liquid extraction and fractional distillation. An initial wash with water or a dilute acid solution can help to remove the majority of the alcohol. Subsequent fractional distillation can then separate the this compound from the residual alcohol due to their different boiling points.

Q4: My this compound sample appears cloudy. What could be the cause?

A4: Cloudiness in your sample is often due to the presence of water. This can be introduced during the workup steps. To remove water, you can dry the organic phase with an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, before the final distillation.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, increase the reaction time or temperature.
Side reactions (Elimination) Use a primary ethyl halide as the electrophile to minimize elimination reactions.[1] Ensure the reaction temperature is not excessively high.
Loss of product during workup Be careful during liquid-liquid extractions to avoid losing the organic layer. Ensure all glassware is properly rinsed to recover as much product as possible.
Issue 2: Presence of Impurities in the Final Product
Impurity Troubleshooting Step
Unreacted Isoamyl Alcohol Perform an aqueous wash (liquid-liquid extraction) to remove the majority of the alcohol. Follow this with careful fractional distillation.
Unreacted Ethyl Halide If the ethyl halide is volatile, it can often be removed during the solvent evaporation step or by fractional distillation.
Water Dry the crude product with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation.

Data Presentation

The following table summarizes the typical purity levels of this compound after various purification steps. The efficiency of each step can be monitored by GC-MS analysis.

Purification Step Typical Purity (%) Common Impurities Removed
Crude Product (Post-Reaction) 60-80%-
After Liquid-Liquid Extraction 85-95%Unreacted isoamyl alcohol, water-soluble byproducts
After Fractional Distillation >99%Unreacted starting materials, elimination byproducts, residual solvents

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Isoamyl Alcohol

Objective: To remove the majority of unreacted isoamyl alcohol and other water-soluble impurities from the crude this compound product.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[5]

  • Allow the layers to separate. The organic layer (containing this compound) will typically be the upper layer.

  • Drain the lower aqueous layer and discard.

  • Repeat the washing process (steps 2-5) two more times with deionized water.

  • Wash the organic layer with an equal volume of brine to remove residual water.[4]

  • Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry. The drying agent should move freely when the solution is dry.

  • Filter the dried organic layer to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Fractional Distillation for Final Purification

Objective: To purify this compound to a high degree of purity by separating it from residual starting materials and byproducts based on boiling point differences.

Materials:

  • Partially purified this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the partially purified this compound and a few boiling chips to the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. Collect any low-boiling fractions (forerun) in a separate receiving flask. This may contain residual solvents or volatile byproducts.

  • As the temperature approaches the boiling point of this compound (approximately 112-113 °C), change to a clean receiving flask to collect the main product fraction.[6]

  • Maintain a slow and steady distillation rate for optimal separation.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fractions using GC-MS.

Visualization

Logical Workflow for Impurity Removal

The following diagram illustrates the logical workflow for the identification and removal of common impurities in this compound.

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Start Crude this compound (Post-Williamson Synthesis) Analysis Impurity Analysis (GC-MS) Start->Analysis Identify Impurities Extraction Liquid-Liquid Extraction (Aqueous Wash) Analysis->Extraction High Alcohol Content Distillation Fractional Distillation Analysis->Distillation Low Alcohol Content Drying Drying (Anhydrous Salt) Extraction->Drying Drying->Distillation Final_Product Pure this compound (>99%) Distillation->Final_Product

Caption: Logical workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing with 1-Ethoxy-3-methylbutane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatographic (GC) analysis of 1-Ethoxy-3-methylbutane. This document provides a comprehensive overview of potential causes and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and consequently, imprecise quantification of this compound.

Q2: What are the common causes of peak tailing for a compound like this compound?

This compound is a relatively volatile ether. Peak tailing for such compounds can stem from several factors:

  • Active Sites: The ether oxygen in this compound can interact with active sites within the GC system. These are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column itself, or on contaminants within the system. This secondary interaction can cause some analyte molecules to be retained longer, resulting in a tailing peak.

  • Column Issues: An inappropriate column choice, column contamination, or a poorly installed column can all lead to peak tailing.[1]

  • Inlet Problems: Contamination in the injector, a degraded septum, or an incorrect inlet temperature can all negatively impact peak shape.[1]

  • Method Parameters: Sub-optimal GC method parameters, such as an incorrect oven temperature program or a low split ratio, can also be a cause.[1]

Q3: How do I distinguish between a chemical (active sites) and a physical cause for the peak tailing of this compound?

A key diagnostic step is to observe the peak shapes of other compounds in your chromatogram.

  • If all peaks are tailing: This typically points to a physical or mechanical issue, such as a disruption in the carrier gas flow path. This could be due to a poor column cut, improper column installation, or a leak in the system.

  • If only this compound or other polar compounds are tailing: This strongly suggests a chemical issue, likely the interaction of the analyte with active sites in the system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Initial System Check & Inlet Maintenance

Routine inlet maintenance is a crucial first step in troubleshooting peak tailing.[1]

  • Action: Replace the septum and inlet liner. A coring or leaking septum can be a source of contamination and leaks. The liner is a primary site for the accumulation of non-volatile residues that can create active sites. Using a deactivated liner is highly recommended.

  • Protocol:

    • Cool down the injector.

    • Carefully remove the old septum and liner.

    • Install a new, deactivated liner and a fresh septum.

    • Ensure all fittings are secure but not overtightened.

Step 2: Column Installation and Conditioning

Improper column installation is a frequent cause of peak tailing.[1]

  • Action: Verify the column installation and trim the column inlet. A poor cut or incorrect installation depth can create dead volume and turbulence in the flow path.

  • Protocol:

    • Cool down the GC oven and injector.

    • Carefully remove the column from the injector.

    • Examine the column end. It should be a clean, square cut. If not, trim approximately 10-20 cm from the inlet end of the column using a ceramic scoring wafer.

    • Reinstall the column according to the manufacturer's instructions for the correct insertion depth.

    • Condition the column according to the manufacturer's guidelines to remove any contaminants.

Step 3: Method Parameter Optimization

If the issue persists after addressing maintenance and installation, optimizing your GC method parameters is the next step.

  • Action: Adjust inlet temperature, split ratio, and oven temperature program.

  • Recommendations:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to ensure the complete and rapid vaporization of this compound. A good starting point is 250 °C. However, excessively high temperatures can lead to sample degradation.

    • Split Ratio: For split injections, a low split ratio may result in inefficient sample transfer.[1] A minimum split vent flow of 20 mL/minute is often recommended.[1] Try increasing the split ratio.

    • Oven Temperature Program: For volatile compounds like this compound, a lower initial oven temperature can help in focusing the analyte at the head of the column, preventing band broadening.

Data Presentation: Recommended GC Parameters for Volatile Ethers

The following table summarizes recommended starting parameters for the analysis of volatile ethers like this compound, based on general chromatographic principles.

ParameterRecommendationRationale
Column Stationary Phase Non-polar (e.g., DB-1, TG-1MS) or mid-polar (e.g., DB-624, TG-WAX)"Like dissolves like" principle suggests a non-polar to mid-polar column for an ether.[2]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension providing a good balance of resolution and analysis time.[2]
Carrier Gas Helium or HydrogenInert gases suitable for GC analysis.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte.
Injection Mode SplitRecommended for relatively concentrated samples to prevent column overload.
Split Ratio 20:1 to 50:1Ensures efficient sample transfer and sharp peaks.[1]
Oven Program Initial: 40-60°C, hold for 1-2 minA lower initial temperature helps to focus volatile analytes at the head of the column.
Ramp: 10-20°C/min to 200-250°CA moderate ramp rate provides good separation.
Detector FID or MSCommon detectors for organic compounds.

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Set the injector temperature to ambient.

  • Once cooled, turn off the carrier gas flow to the inlet.

  • Unscrew the septum nut and remove the old septum.

  • Remove the inlet liner using appropriate forceps.

  • Inspect the inlet for any visible contamination. If necessary, clean according to the instrument manufacturer's guide.

  • Install a new, deactivated liner.

  • Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter turn with a wrench. Do not overtighten.

  • Restore the carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the injector to the desired temperature.

Protocol 2: Column Trimming and Reinstallation

  • Cool the oven and injector to ambient temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the injector port.

  • Using a ceramic scoring wafer, gently score the column about 10-20 cm from the inlet end.

  • Flex the column at the score to create a clean, square break.

  • Wipe the end of the column with a lint-free cloth dampened with methanol.

  • Slide a new nut and ferrule onto the column.

  • Insert the column into the injector to the depth recommended by your instrument manufacturer.

  • Tighten the column nut finger-tight, then a quarter turn with a wrench.

  • Restore the carrier gas flow and check for leaks.

  • Condition the column as per the manufacturer's instructions before analysis.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Active Sites) check_all_peaks->chemical_issue No inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner physical_issue->inlet_maintenance chemical_issue->inlet_maintenance column_install Check Column Installation: - Trim Column Inlet (10-20 cm) - Reinstall Column Correctly inlet_maintenance->column_install Issue Persists issue_resolved Issue Resolved inlet_maintenance->issue_resolved Symmetrical Peak Achieved method_optimization Optimize GC Method: - Adjust Inlet Temperature - Increase Split Ratio - Lower Initial Oven Temp. column_install->method_optimization Issue Persists column_install->issue_resolved Symmetrical Peak Achieved method_optimization->issue_resolved Symmetrical Peak Achieved

References

Technical Support Center: Managing 1-Ethoxy-3-methylbutane Viscosity at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of 1-ethoxy-3-methylbutane (ethyl isopentyl ether) during low-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity at low temperatures a concern?

A1: this compound (CAS No. 628-04-6) is an organic solvent used in various chemical reactions and formulations.[1][2] Like many liquids, its viscosity, or resistance to flow, increases significantly as the temperature decreases. This can pose challenges in experimental setups, affecting stirring efficiency, transfer through tubing, and overall reaction kinetics.

Q2: What are the primary methods to manage the high viscosity of this compound at low temperatures?

A2: The three primary strategies for managing high viscosity at low temperatures are:

  • Temperature Control: Maintaining the temperature just above the point where viscosity becomes problematic.

  • Co-solvent Dilution: Introducing a less viscous solvent that is miscible with this compound at the target temperature.

  • Viscosity-Modifying Additives: Incorporating additives that can alter the fluid properties of the solvent.

Q3: How does temperature generally affect the viscosity of ethers?

A3: The viscosity of ethers, like most liquids, has an inverse relationship with temperature. As the temperature decreases, the kinetic energy of the molecules lessens, leading to stronger intermolecular forces and consequently, a higher viscosity. This relationship can often be described by the Arrhenius equation for viscous flow.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound at low temperatures.

Problem Potential Cause Troubleshooting Steps
Solution is too viscous to stir or pump. The operating temperature is too low, causing a significant increase in the solvent's viscosity.1. Gradually increase the temperature of the system in small increments until adequate fluidity is achieved. 2. If the reaction temperature cannot be increased, consider adding a low-viscosity co-solvent. (See Co-Solvent Selection Guide below).
Solid precipitation or cloudiness observed. The temperature has dropped below the freezing point of this compound or the solubility limit of a solute. The estimated melting point of this compound is -95.35°C.[3][4]1. Verify the temperature of the cooling bath. 2. Ensure all solutes are fully dissolved at a higher temperature before cooling. 3. If the solvent itself is freezing, a co-solvent that depresses the freezing point is necessary.
Phase separation occurs after adding a co-solvent. The co-solvent is not fully miscible with this compound at the experimental temperature.1. Consult a phase diagram for the specific solvent mixture if available. 2. Empirically test the miscibility of the co-solvent with this compound at the target temperature in a small-scale experiment before proceeding with the main reaction.
Inconsistent reaction rates or product yield. Poor mixing due to high viscosity, leading to localized concentration and temperature gradients.1. Improve stirring efficiency by using a more powerful overhead stirrer or a larger stir bar. 2. Address the viscosity issue directly using the methods described above (temperature adjustment or co-solvent addition).

Data Presentation

Table 1: Temperature-Dependent Viscosity of Diethyl Ether (Illustrative)

Temperature (°C)Viscosity (cP)
200.24
00.36 (estimated)
-200.58 (estimated)
-401.0 (estimated)

Note: Values at 0°C, -20°C, and -40°C are estimations based on the general behavior of ethers and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Low-Temperature Viscosity Measurement using a Rotational Viscometer

This protocol outlines the procedure for measuring the viscosity of this compound at various low temperatures.

Materials:

  • This compound

  • Rotational viscometer with a low-temperature adapter and appropriate spindle

  • Cryogenic bath or recirculating chiller

  • Calibrated temperature probe

  • Jacketed beaker

Procedure:

  • Instrument Setup:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Attach the low-temperature adapter and the selected spindle.

    • Connect the jacketed beaker to the cryogenic bath.

  • Sample Preparation:

    • Place a known volume of this compound into the jacketed beaker.

    • Place the beaker within the viscometer's low-temperature setup.

  • Temperature Equilibration:

    • Set the cryogenic bath to the desired temperature.

    • Allow the sample to equilibrate for at least 30 minutes, ensuring the temperature reading from the probe within the sample is stable.

  • Viscosity Measurement:

    • Begin rotating the spindle at a set speed.

    • Allow the viscosity reading to stabilize before recording the value.

    • Repeat the measurement at different rotational speeds to check for Newtonian behavior.

  • Data Collection:

    • Record the temperature and viscosity at each set point.

    • Repeat the procedure for all desired low temperatures.

Visualizations

Logical Workflow for Troubleshooting High Viscosity

troubleshooting_workflow Troubleshooting High Viscosity of this compound start High Viscosity Observed check_temp Is reaction temperature critical? start->check_temp increase_temp Increase temperature slightly check_temp->increase_temp No check_miscibility Is a co-solvent miscible at target T? check_temp->check_miscibility Yes end_success Viscosity Managed increase_temp->end_success add_cosolvent Add a low-viscosity co-solvent check_miscibility->add_cosolvent Yes test_miscibility Perform small-scale miscibility test check_miscibility->test_miscibility Unsure end_fail Re-evaluate solvent system check_miscibility->end_fail No add_cosolvent->end_success test_miscibility->check_miscibility

Caption: A flowchart for troubleshooting high viscosity issues.

Experimental Workflow for Viscosity Measurement

viscosity_measurement_workflow Low-Temperature Viscosity Measurement Workflow setup 1. Setup Viscometer & Cryostat prepare_sample 2. Prepare Sample in Jacketed Beaker setup->prepare_sample equilibrate 3. Equilibrate Sample to Target Temperature prepare_sample->equilibrate measure 4. Perform Viscosity Measurement equilibrate->measure record 5. Record Data measure->record repeat 6. Repeat for Other Temperatures record->repeat repeat->equilibrate Yes end End repeat->end No

Caption: A workflow for measuring viscosity at low temperatures.

References

Technical Support Center: Safe Disposal of 1-Ethoxy-3-methylbutane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of 1-Ethoxy-3-methylbutane waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a highly flammable liquid and vapor.[1][2] The primary hazards include fire and explosion risks, especially in the presence of ignition sources such as heat, sparks, or open flames.[2] As with other ethers, there is a potential for the formation of explosive peroxides upon prolonged storage and exposure to air.[3][4]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. Disposing of flammable solvents like this compound down the drain is not an acceptable practice.[3] Flammable vapors can accumulate in plumbing, creating a fire or explosion hazard.[3] This material may also be harmful to aquatic life.[5]

Q3: How should I collect and store this compound waste before disposal?

A3: Waste should be collected in a designated, properly labeled, and sealed container.[6][7] The container should be made of a material compatible with the chemical, such as glass or polyethylene, and kept in a cool, dry, and well-ventilated area away from ignition sources and incompatible substances like strong oxidizing agents.[4][7] It is crucial to prevent the accumulation of large quantities of waste.

Q4: What is the general procedure for disposing of this compound waste?

A4: The standard and safest method for disposal is to contact a licensed hazardous waste disposal service.[6] These professionals are equipped to handle and dispose of flammable liquid waste in compliance with all environmental regulations.[6]

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[6] Eliminate all ignition sources.[5] For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[5][6] The contaminated absorbent material should then be collected in a sealed container and treated as hazardous waste.[6] For large spills, evacuate the laboratory and contact your institution's EHS department or emergency services immediately.[4]

Troubleshooting Guide

Issue Probable Cause Solution
Uncertainty about local disposal regulations. Lack of information on specific municipal or state guidelines.Contact your institution's Environmental Health and Safety (EHS) department or your local waste management authority for detailed instructions.[6]
The waste container is unlabeled or improperly labeled. Oversight during waste collection.Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
Crystals are observed around the cap of a stored container of this compound. Potential formation of explosive peroxides.Do not attempt to open the container. [4] This is a potentially explosive situation. Immediately contact your EHS department or a bomb disposal unit for emergency disposal.[3]
The designated hazardous waste storage area is full. Infrequent waste pickup schedule or high volume of waste generation.Contact your hazardous waste disposal service to arrange for a pickup.[6] Do not accumulate excessive amounts of waste in the laboratory.

Chemical and Physical Properties of this compound

For your reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [8]
Density 0.77 g/cm³
Boiling Point 112.5 °C at 760 mmHg
Flash Point 9 °C
Vapor Pressure 25.6 mmHg at 25 °C[9]

Experimental Protocol: General Procedure for Laboratory Waste Disposal

While a specific protocol for this compound is not available, the following general methodology for the disposal of flammable solvent waste should be followed in consultation with your institution's EHS guidelines.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[2]

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for this compound.

    • Use a funnel to transfer the waste into the container to avoid spills.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Sealing and Labeling:

    • Securely cap the waste container when not in use.

    • Ensure the label clearly indicates "Hazardous Waste," "this compound," and displays the appropriate hazard pictograms (e.g., flammable liquid).

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat sources and direct sunlight.[4]

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with accurate information about the waste contents.

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal A 1. Generate this compound Waste B 2. Collect in a Labeled, Compatible Container A->B C 3. Store in a Designated, Ventilated, and Cool Area B->C D 4. Contact Institutional EHS or Licensed Waste Contractor C->D E 5. Professional Pickup and Off-site Disposal D->E

Caption: A logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Preventing Moisture Contamination in 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting moisture contamination in 1-Ethoxy-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent moisture contamination in this compound?

A1: this compound, an ether, is often used as a solvent in moisture-sensitive reactions, such as Grignard and organolithium reactions. Water can react with and deactivate the organometallic reagents, leading to low or no product yield. Moisture can also participate in undesirable side reactions, complicating product purification.

Q2: How can I properly store this compound to minimize moisture uptake?

A2: Store this compound in a tightly sealed, dark, glass bottle in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The use of a bottle with a septum-lined cap is recommended for repeated access to maintain an inert atmosphere. For long-term storage, consider storing the solvent over activated molecular sieves.

Q3: What are the signs of moisture contamination in my this compound?

A3: Visual inspection may not be sufficient to detect low levels of moisture. The most definitive sign is the failure or low yield of a moisture-sensitive reaction. For a quantitative assessment, Karl Fischer titration is the recommended method for determining the water content in parts per million (ppm).

Q4: What is the difference between 3A and 4A molecular sieves for drying this compound?

A4: 3A molecular sieves have a pore size of approximately 3 angstroms, which allows them to effectively capture small water molecules while excluding most organic solvent molecules, including ethers.[1][2] 4A molecular sieves have a larger pore size (4 angstroms) and can also be used, but 3A sieves are generally preferred for drying alcohols and other polar solvents to prevent co-adsorption of the solvent.[1][2]

Q5: How do I know if my molecular sieves are active?

A5: To test the activity of molecular sieves, place a few beads in the palm of a gloved hand and add a drop of water. If the sieves are active, they will generate a noticeable amount of heat.[3] Sieves as received from the manufacturer are typically not activated and must be dried before use.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield in a moisture-sensitive reaction (e.g., Grignard). Moisture contamination in this compound.1. Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your solvent. 2. Dry the Solvent: Implement a rigorous drying procedure using activated 3A molecular sieves or distillation. 3. Verify Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Inconsistent reaction results. Intermittent moisture introduction.1. Review Handling Technique: Ensure solvent is transferred using dry syringes or cannulas under an inert atmosphere. 2. Check Septa: Replace worn or punctured septa on solvent bottles and reaction vessels. 3. Maintain Inert Atmosphere: Use a positive pressure of inert gas throughout the entire experiment.
Cloudy appearance of the solvent after adding a drying agent. The drying agent is saturated with water and may be breaking down.1. Replace Drying Agent: Decant the solvent and add freshly activated drying agent. 2. Pre-dry if Necessary: If the solvent is very wet, consider a preliminary drying step with a less reactive agent like anhydrous sodium sulfate (B86663) before using molecular sieves.
Drying with molecular sieves is ineffective. Molecular sieves are not properly activated or are saturated.1. Re-activate Sieves: Follow the detailed protocol for activating molecular sieves by heating under vacuum. 2. Increase Sieve Amount: Use a sufficient quantity of sieves (typically 10-20% w/v) for the volume of solvent.[4]

Data Presentation

Efficiency of Common Drying Agents for Ethers

The following table summarizes the typical residual water content in ethers after treatment with various drying agents. While specific data for this compound is limited, the values for tetrahydrofuran (B95107) (THF), a structurally similar cyclic ether, provide a good estimate of expected drying efficiency.

Drying AgentSolventTreatment ConditionsResidual Water (ppm)Reference(s)
3A Molecular Sieves (10% w/v)THF24 hours at room temperature< 10[5]
3A Molecular Sieves (20% w/v)THF48 hours at room temperature< 5[5]
Activated AluminaTHFPassed through a column< 10[5]
Sodium/BenzophenoneTHFReflux until blue/purple color persists~34[6]
Calcium Hydride (CaH₂)DichloromethaneStirring for 24 hours~13[5]
Anhydrous Sodium Sulfate (Na₂SO₄)Diethyl EtherSeveral weeks18300 (from 20700)[7]

Note: The efficiency of drying agents can be influenced by factors such as the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Activation of 3A Molecular Sieves

Objective: To remove adsorbed water from molecular sieves to prepare them for drying this compound.

Materials:

  • 3A molecular sieves

  • Schlenk flask or other suitable oven-safe glassware

  • High-vacuum pump

  • Heating mantle or oven capable of reaching at least 200°C

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the molecular sieves in a Schlenk flask.

  • Heat the flask to 200-300°C under a high vacuum (<1 mmHg) for at least 4 hours.[8] For larger quantities, a longer heating time may be necessary.

  • After heating, allow the flask to cool to room temperature under vacuum or by backfilling with a dry inert gas.

  • Store the activated sieves in a tightly sealed container, preferably in a desiccator, until use.

Protocol 2: Drying this compound with Activated 3A Molecular Sieves

Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound

  • Activated 3A molecular sieves (from Protocol 1)

  • Anhydrous solvent storage bottle with a septum-lined cap

  • Inert gas source

Procedure:

  • Add activated 3A molecular sieves to a dry solvent storage bottle to approximately 10-20% of the total volume.

  • Under a gentle stream of inert gas, add the this compound to the bottle.

  • Seal the bottle tightly with the septum-lined cap.

  • Allow the solvent to stand over the molecular sieves for at least 24 hours before use. For very low moisture requirements, a longer duration (48-72 hours) is recommended.[5]

  • To use the dry solvent, pierce the septum with a dry needle connected to a dry syringe and withdraw the required amount. Ensure a positive pressure of inert gas is maintained in the bottle during withdrawal.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To quantitatively determine the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (titrant)

  • Anhydrous methanol (B129727) or other suitable solvent for the titration vessel

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Fill the titrator's buret with the Karl Fischer reagent and prepare the titration vessel with anhydrous methanol.

  • Pre-titration: Run a pre-titration to neutralize any residual moisture in the solvent within the titration vessel until a stable endpoint is reached.

  • Sample Introduction: Using a dry, gastight syringe, accurately draw a known volume or weight of the this compound sample.

  • Titration: Inject the sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted. The endpoint is typically detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its concentration, typically reporting the result in ppm or percentage.

  • Repeatability: For accurate results, perform the titration in triplicate and report the average value.

Mandatory Visualizations

Moisture_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_remediation Remediation cluster_outcome Outcome start Low Yield in Moisture-Sensitive Reaction check_moisture Suspect Moisture Contamination start->check_moisture kf_titration Perform Karl Fischer Titration check_moisture->kf_titration Quantitative Analysis check_handling Review Solvent Handling and Storage check_moisture->check_handling Procedural Review dry_solvent Dry Solvent (Molecular Sieves or Distillation) kf_titration->dry_solvent > 50 ppm Water improve_technique Implement Anhydrous Techniques check_handling->improve_technique re_run_reaction Re-run Reaction dry_solvent->re_run_reaction improve_technique->re_run_reaction success Successful Reaction re_run_reaction->success Yield Improved failure Persistent Low Yield re_run_reaction->failure Yield Not Improved failure->check_moisture Re-evaluate Other Parameters

Caption: Troubleshooting workflow for low yield in moisture-sensitive reactions.

Drying_Agent_Selection cluster_options Drying Method cluster_considerations Considerations start Need to Dry this compound mol_sieves 3A Molecular Sieves start->mol_sieves Most Common & Recommended distillation Distillation start->distillation For Highest Purity other_desiccants Other Desiccants (e.g., Alumina, CaH₂) start->other_desiccants Alternative/Pre-drying mol_sieves_pros Pros: - High efficiency (<10 ppm) - Simple to use - Reusable mol_sieves->mol_sieves_pros mol_sieves_cons Cons: - Requires activation - Slower than distillation mol_sieves->mol_sieves_cons dist_pros Pros: - Very effective - Removes other impurities distillation->dist_pros dist_cons Cons: - Requires dedicated setup - Peroxide risk if distilled to dryness distillation->dist_cons other_pros Pros: - Varies by agent other_desiccants->other_pros other_cons Cons: - Generally less efficient - Potential for side reactions other_desiccants->other_cons

Caption: Decision tree for selecting a drying method for this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Ethoxy-3-methylbutane and MTBE as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of performance, properties, and environmental impact for researchers and scientists in fuel and drug development.

The landscape of fuel additives is continuously evolving, driven by the dual needs for enhanced engine performance and reduced environmental impact. Methyl tert-butyl ether (MTBE), once a widely used octane (B31449) booster and oxygenate, has been largely phased out in many regions due to significant environmental and health concerns. This has spurred the search for viable alternatives. This guide provides a detailed comparison of 1-Ethoxy-3-methylbutane (also known as ethyl isoamyl ether) and MTBE, offering a comprehensive overview for researchers and professionals in fuel development and related scientific fields. While extensive data exists for MTBE, direct experimental performance data for this compound as a fuel additive is limited. Therefore, this comparison supplements available data with information on structurally similar ethers to provide a thorough assessment.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior as fuel additives.

PropertyThis compoundMTBE (Methyl tert-butyl ether)
Chemical Formula C7H16O[1][2][3][4]C5H12O
Molar Mass ( g/mol ) 116.20[1][2]88.15
**Density (g/cm³) **0.76-0.77[1][3][4][5]0.7404
Boiling Point (°C) 111-117.3[1][5]55.2
Vapor Pressure (mmHg at 25°C) 25.6[3][4]~245
Water Solubility Low (estimated)42 g/L (at 20°C)
Oxygen Content (wt%) ~13.8% (calculated)~18.2%

Performance as Fuel Additives

The primary functions of these additives are to increase the octane rating of gasoline, thereby preventing engine knocking, and to introduce oxygen to the fuel, which promotes more complete combustion and reduces harmful emissions.

Octane Enhancement

Both this compound and MTBE are expected to enhance the octane rating of base gasoline. Ethers, in general, are known to have high octane numbers.[6] For MTBE, the blending Research Octane Number (RON) is typically around 117, and the blending Motor Octane Number (MON) is around 101.

Effect on Reid Vapor Pressure (RVP)

Reid Vapor Pressure is a measure of the volatility of gasoline, which is crucial for engine performance and is regulated to control evaporative emissions.[7] The addition of oxygenates can have a non-linear effect on the RVP of gasoline. MTBE, being more volatile than typical gasoline components, tends to increase the RVP of the blend.[8][9]

Given the significantly lower vapor pressure of this compound compared to MTBE, it is anticipated that its blending would result in a lower RVP increase, or potentially a decrease, depending on the base fuel composition. This is a desirable characteristic, as lower RVP helps in meeting stringent environmental regulations on evaporative emissions. The use of the structurally similar ethyl tert-butyl ether (ETBE) has been shown to lower the vapor pressure of gasoline blends, allowing for the incorporation of higher vapor pressure base stocks.[10][11]

Impact on Engine Emissions

The addition of oxygenates like MTBE to gasoline generally leads to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions due to the more complete combustion of the fuel.[6] However, it can sometimes lead to an increase in nitrogen oxide (NOx) emissions.[6] Studies on diethyl ether blends in gasoline have shown a significant reduction in CO, HC, and NOx emissions.[12][13] It is plausible that this compound would exhibit similar behavior, contributing to a reduction in harmful exhaust pollutants.

Environmental and Health Concerns of MTBE

The widespread use of MTBE was curtailed primarily due to its significant environmental and health repercussions.

  • Groundwater Contamination: MTBE is highly soluble in water and does not readily biodegrade.[14] Leaks from underground storage tanks have led to extensive contamination of groundwater, rendering many water sources undrinkable due to its unpleasant taste and odor even at very low concentrations.

  • Health Effects: The U.S. Environmental Protection Agency (EPA) has classified MTBE as a potential human carcinogen. Inhalation and ingestion of MTBE can cause a range of health issues, including nausea, dizziness, and respiratory irritation.

The lower estimated water solubility of this compound suggests it may pose a lower risk of extensive groundwater contamination compared to MTBE. However, comprehensive toxicological and environmental fate studies are necessary to fully assess its safety profile.

Experimental Protocols

For researchers investigating the properties of fuel additives, standardized experimental procedures are crucial. Below are detailed methodologies for key performance indicators.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

ASTM D2699 (RON) and ASTM D2700 (MON)

These standard test methods determine the knock characteristics of motor fuels in terms of RON and MON.

Apparatus:

  • A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Instrumentation for controlling and measuring intake air temperature, coolant temperature, and fuel-air ratio.

  • A knock-measuring instrument.

Procedure:

  • The CFR engine is operated under standardized conditions specific to either the RON or MON test.

  • The compression ratio is adjusted until a standard level of knock intensity is achieved for the test fuel.

  • Primary reference fuels (blends of isooctane (B107328) and n-heptane) of known octane numbers are then tested under the same conditions.

  • The octane number of the test fuel is determined by bracketing it between two reference fuels that give slightly higher and lower knock intensities.

Determination of Reid Vapor Pressure (RVP)

ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method)

This method measures the vapor pressure of gasoline and other volatile petroleum products.

Apparatus:

  • A two-part vapor pressure apparatus consisting of a liquid chamber and a vapor chamber.

  • A pressure gauge.

  • A water bath capable of maintaining a temperature of 37.8°C (100°F).

Procedure:

  • The liquid chamber is filled with the chilled fuel sample.

  • The vapor chamber, at ambient temperature, is attached to the liquid chamber.

  • The assembled apparatus is inverted and shaken vigorously to allow the fuel to vaporize into the vapor chamber.

  • The apparatus is then submerged in the water bath at 37.8°C until a constant pressure reading is obtained on the gauge.

  • This final pressure reading is the Reid Vapor Pressure.

Analysis of Exhaust Emissions

Standard Chassis Dynamometer Testing (e.g., EPA Federal Test Procedure - FTP-75)

This procedure is used to measure the exhaust emissions from a vehicle under simulated driving conditions.

Apparatus:

  • A chassis dynamometer to simulate road driving.

  • A constant volume sampler (CVS) to collect and dilute the exhaust gas.

  • Gas analyzers for CO, CO2, NOx, and total hydrocarbons (THC).

Procedure:

  • The test vehicle is placed on the chassis dynamometer.

  • The vehicle is "driven" through a standardized driving cycle that simulates urban and highway driving.

  • A proportional sample of the diluted exhaust is continuously collected in a sample bag.

  • The concentrations of the regulated pollutants in the collected sample are measured using the gas analyzers.

  • The total mass of each pollutant emitted over the driving cycle is then calculated.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Fuel_Additive_Comparison_Logic cluster_additives Fuel Additives cluster_properties Key Performance Properties cluster_outcomes Impact MTBE MTBE Octane Octane Rating (RON/MON) MTBE->Octane High RVP Reid Vapor Pressure (RVP) MTBE->RVP Increases Emissions Exhaust Emissions MTBE->Emissions Reduces CO, HC Environment Environmental & Health Impact MTBE->Environment High Concern (Groundwater, Health) E3MB This compound E3MB->Octane Expected High (Inferred) E3MB->RVP Expected Lower Impact (Inferred) E3MB->Emissions Expected Reduction (Inferred) E3MB->Environment Potentially Lower Concern (Inferred) Performance Engine Performance Octane->Performance RVP->Performance RVP->Environment Evaporative Emissions Emissions->Environment Air Quality

Caption: Logical relationship between fuel additives, their properties, and overall impact.

Experimental_Workflow cluster_fuel_prep Fuel Blend Preparation cluster_testing Performance Testing cluster_data Data Analysis and Comparison BaseGasoline Base Gasoline BlendedFuel Blended Fuel Sample BaseGasoline->BlendedFuel Additive Fuel Additive (this compound or MTBE) Additive->BlendedFuel RON_MON_Test Octane Rating Analysis (ASTM D2699/D2700) BlendedFuel->RON_MON_Test RVP_Test Reid Vapor Pressure Test (ASTM D323) BlendedFuel->RVP_Test Emissions_Test Emissions Analysis (Chassis Dynamometer) BlendedFuel->Emissions_Test PerformanceData Quantitative Performance Data (Octane, RVP, Emissions) RON_MON_Test->PerformanceData RVP_Test->PerformanceData Emissions_Test->PerformanceData Comparison Comparative Assessment PerformanceData->Comparison

Caption: A generalized experimental workflow for evaluating fuel additive performance.

Conclusion

MTBE was an effective octane enhancer and oxygenate, but its detrimental environmental and health impacts have necessitated its replacement. While direct, comprehensive experimental data on the performance of this compound as a fuel additive is currently scarce in publicly available literature, its physicochemical properties and the performance of structurally similar ethers like ETBE and TAEE suggest it holds promise as a viable alternative. Its lower vapor pressure indicates a potential advantage in controlling evaporative emissions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods: 1-Ethoxy-3-methylbutane vs. Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of 1-Ethoxy-3-methylbutane and the commonly used solvent, diethyl ether, within the context of analytical method cross-validation. While direct comparative studies are not extensively available, this document synthesizes known data and established analytical principles to offer a comprehensive overview for researchers selecting solvents and developing robust analytical methods.

Executive Summary

The selection of an appropriate solvent is a critical step in the development of reliable analytical methods. Diethyl ether is a well-established solvent in many applications due to its volatility and solvating properties. This compound presents a potential alternative with differing physical and chemical characteristics that may offer advantages in specific analytical scenarios. This guide explores these differences through a comparative analysis of their expected performance in Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Comparative Performance Data

The following table summarizes the key physical properties and expected gas chromatographic performance of this compound and diethyl ether. These values are based on a combination of published data and theoretical considerations and should be confirmed experimentally for a specific analytical method.

ParameterThis compoundDiethyl EtherSource/Rationale
Molecular Formula C7H16OC4H10O[1][2]
Molecular Weight ( g/mol ) 116.2074.12[1][2]
Boiling Point (°C) Not specified34.6[3]
Expected Retention Time LongerShorterHigher molecular weight and likely higher boiling point of this compound would lead to a longer retention time on a non-polar GC column.
Expected Peak Shape SymmetricalSymmetricalBoth are relatively simple, non-polar molecules that should exhibit good peak shape under optimized GC conditions.
Limit of Detection (LOD) Method DependentMethod DependentThe LOD is highly dependent on the entire analytical method, including the sample matrix and instrumentation.
Limit of Quantitation (LOQ) Method DependentMethod DependentThe LOQ is highly dependent on the entire analytical method, including the sample matrix and instrumentation.

Experimental Protocols

A detailed methodology is essential for the successful validation and cross-validation of analytical methods. Below is a representative experimental protocol for the analysis of a hypothetical analyte using GC-MS, where either this compound or diethyl ether could be employed as the extraction solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of an aqueous sample in a 15 mL glass vial, add a known amount of an appropriate internal standard.

  • Add 2.0 mL of either this compound or diethyl ether.

  • Cap the vial and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/minute.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an analytical method is robust and provides equivalent results when performed in different laboratories, by different analysts, or with different equipment.[4] The following workflow outlines the key steps in a cross-validation study.

Workflow for Inter-Laboratory Cross-Validation

CrossValidationWorkflow A Establish Cross-Validation Protocol B Prepare Homogeneous Samples A->B Define acceptance criteria C Distribute Samples to Participating Labs B->C Blinded samples D1 Lab 1: Method A (e.g., using this compound) C->D1 D2 Lab 2: Method B (e.g., using Diethyl Ether) C->D2 E Data Analysis and Comparison D1->E D2->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No H->A Revise protocol

Caption: A logical workflow for the cross-validation of two analytical methods across different laboratories.

Conclusion

The choice between this compound and diethyl ether as a solvent in an analytical method will depend on the specific requirements of the assay. Diethyl ether's high volatility makes it suitable for applications requiring easy solvent removal, but this can also lead to sample loss if not handled carefully. This compound, with its higher molecular weight, is expected to be less volatile, which may be advantageous in certain automated workflows.

A thorough method development and validation process, followed by a rigorous cross-validation as outlined in this guide, is essential to ensure the reliability and accuracy of analytical data, regardless of the solvent chosen. Researchers are encouraged to perform their own experimental evaluations to determine the optimal solvent for their specific application.

References

A Comparative Analysis of Reaction Kinetics: 1-Ethoxy-3-methylbutane vs. Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and selectivity. Ethereal solvents are widely employed for their ability to solvate a range of reactants and for their relative inertness. Tetrahydrofuran (THF), a cyclic ether, is a ubiquitous solvent in both laboratory and industrial settings.[1][2][3] This guide presents a comparative study of the reaction kinetics in THF versus a less common acyclic ether, 1-ethoxy-3-methylbutane, also known as ethyl isoamyl ether.

Solvent Property Comparison

A summary of the key physical and chemical properties of this compound and Tetrahydrofuran is presented below. These properties are crucial in understanding how each solvent interacts with reactants, intermediates, and transition states, thereby influencing reaction kinetics.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C₇H₁₆O[4]C₄H₈O[3]
Molecular Weight 116.20 g/mol [4]72.11 g/mol [5]
Boiling Point 112.5 °C[4]66 °C[3]
Density 0.77 g/cm³[4]0.8876 g/cm³ at 20 °C[3]
Dielectric Constant ~3.96[6]7.6[2][3]
Dipole Moment ~1.20 D[6]1.63 D (gas)[3]
Structure Acyclic etherCyclic ether[3]
Polarity Moderately polarPolar aprotic[1][5]
Water Solubility Sparingly solubleMiscible[3]

Expected Influence on Reaction Kinetics

The structural and electronic differences between the flexible, acyclic this compound and the constrained, cyclic THF are expected to manifest in their influence on reaction kinetics.

Polarity and Solvation: THF is more polar and has a higher dielectric constant than this compound.[2][3][6] This suggests that THF will be more effective at solvating charged species, such as intermediates and transition states in polar reactions. For reactions proceeding through charged intermediates, such as many nucleophilic substitution (SN1) and elimination (E1) reactions, THF is likely to lead to faster reaction rates due to better stabilization of the transition state.

Steric Hindrance: The isopentyl group in this compound is bulkier than the planar ring structure of THF. This increased steric hindrance around the ether oxygen in this compound might impede its ability to coordinate with and solvate reactive species, particularly bulky organometallic reagents. In reactions where the solvent plays a direct role in the coordination sphere of a catalytic or reactive center, the less hindered THF may facilitate faster kinetics.

Lewis Basicity: The oxygen atom in both ethers can act as a Lewis base, coordinating to Lewis acidic species such as Grignard reagents or metal catalysts. The more exposed lone pairs on the oxygen of the acyclic this compound might suggest stronger Lewis basicity in the absence of steric hindrance. However, the constrained cyclic structure of THF can also influence the availability of its lone pairs. The relative Lewis basicity will impact the kinetics of reactions involving Lewis acid-base interactions.

Experimental Protocols for a Comparative Kinetic Study

To empirically determine the differences in reaction kinetics between these two solvents, a systematic experimental approach is required. Below are detailed methodologies for conducting such a study.

General Experimental Workflow

A typical workflow for a comparative kinetic study is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions in each solvent initiate_reaction Initiate Reaction at Controlled Temperature prep_reactants->initiate_reaction prep_instrument Equilibrate Spectrometer/Chromatograph monitor Monitor Reaction Progress (e.g., Absorbance vs. Time) prep_instrument->monitor initiate_reaction->monitor data_processing Process Raw Data (e.g., Concentration vs. Time) monitor->data_processing determine_rate Determine Rate Law and Rate Constants data_processing->determine_rate compare_kinetics Compare Kinetic Parameters between Solvents determine_rate->compare_kinetics

Caption: A generalized workflow for a comparative reaction kinetics study.

Selection of a Model Reaction

A suitable model reaction should be chosen, preferably one that is known to be sensitive to solvent effects. A classic example is the SN2 reaction between an alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium iodide). The progress of this reaction can be conveniently monitored by various techniques.

Preparation of Reagents and Solvents
  • Solvents: Both this compound and THF should be of high purity and anhydrous, as trace amounts of water can significantly affect the kinetics of many organic reactions.

  • Reactants: Solutions of the chosen reactants (e.g., 1-bromobutane (B133212) and sodium iodide) should be prepared at identical concentrations in both this compound and THF.

Kinetic Monitoring Techniques

The rate of the reaction can be monitored by tracking the change in concentration of a reactant or product over time. Common techniques include:

  • UV-Visible Spectroscopy: If one of the reactants or products has a distinct chromophore, its concentration can be monitored by measuring the change in absorbance at a specific wavelength.[7] The reaction is initiated by mixing the reactant solutions in a cuvette placed in a temperature-controlled spectrophotometer.

  • NMR Spectroscopy: High-resolution NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[8] Aliquots can be taken from the reaction mixture at specific time intervals, quenched, and then analyzed. Alternatively, the reaction can be run directly in an NMR tube inside the spectrometer for real-time monitoring.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots are withdrawn from the reaction mixture at various times, and the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent). The samples are then analyzed by GC or HPLC to determine the concentrations of reactants and products.[9][10]

Data Analysis

The collected concentration-time data is then used to determine the rate law and the rate constant (k) for the reaction in each solvent. This is typically done by plotting the data in a way that yields a linear relationship, based on the integrated rate laws for zero-, first-, or second-order reactions. For example, for a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant k.

The activation energy (Ea) for the reaction in each solvent can be determined by measuring the rate constant at several different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).

Visualizing the Structural Differences

The structural disparities between the two ethers are fundamental to their differing solvent properties.

Caption: Structural comparison of acyclic this compound and cyclic THF.

Conclusion

While THF is a well-established and versatile solvent, understanding the kinetic profiles of alternative ethers like this compound is crucial for optimizing reaction conditions and exploring greener solvent alternatives. Based on a comparison of their physical properties, it is anticipated that THF will generally favor reactions proceeding through polar or charged transition states due to its higher polarity and dielectric constant. Conversely, the steric bulk of this compound may lead to slower reaction rates in cases where solvent coordination is critical.

The provided experimental protocols offer a clear roadmap for researchers to conduct a direct comparative study of reaction kinetics in these two solvents. Such a study would provide valuable empirical data to guide solvent selection in synthetic chemistry and drug development, ultimately leading to more efficient and controlled chemical processes.

References

Performance Evaluation of 1-Ethoxy-3-methylbutane: A Green Solvent Alternative? - An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Starting Point

1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, is an ether solvent with the molecular formula C7H16O. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C7H16O
Molar Mass 116.20 g/mol
Boiling Point Approximately 112.5 °C
Melting Point Approximately -95.35 °C
Flash Point 9 °C
Density Approximately 0.77 g/cm³
CAS Number 628-04-6

This data provides a foundational understanding of the solvent's physical characteristics, which are essential for its potential application in various chemical processes.

Comparative Performance Data: A Notable Gap

A critical aspect of evaluating a new solvent is comparing its performance against established conventional and green solvents in various applications. This includes assessing reaction yields, selectivity, and extraction efficiencies. Despite extensive searches, no published experimental data directly comparing the performance of this compound to common solvents like toluene, tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) in specific organic reactions such as Suzuki couplings, Grignard reactions, or extractions could be located. This absence of comparative data makes it impossible to objectively assess its efficacy as a replacement solvent.

Environmental, Health, and Safety (EHS) Profile: The "Green" Question Mark

A solvent's "green" credentials are fundamentally determined by its EHS profile. This includes factors like toxicity, biodegradability, and potential for environmental pollution. The current body of knowledge on this compound is severely lacking in this regard.

Toxicity and Biodegradability: No specific studies detailing the acute or chronic toxicity of this compound to humans or aquatic life were found. Similarly, there is no available data on its biodegradability, which is a crucial factor in determining its environmental persistence.

Safety: While a flash point of 9°C indicates that it is a flammable liquid, a comprehensive Safety Data Sheet (SDS) with detailed hazard classifications, handling precautions, and personal protective equipment (PPE) recommendations is not consistently available from major chemical suppliers.

The Path Forward: A Call for Research

The lack of comprehensive data for this compound highlights a significant research gap. To properly evaluate its potential as a green solvent, the following experimental investigations are essential:

Experimental Workflow for Green Solvent Evaluation:

G cluster_0 Solvent Selection & Characterization cluster_1 Performance Evaluation cluster_2 In-depth EHS & Lifecycle Analysis Identify_Potential_Solvent Identify Potential Green Solvent Candidate (this compound) Physicochemical_Properties Determine Basic Physicochemical Properties Identify_Potential_Solvent->Physicochemical_Properties Characterize EHS_Screening Initial EHS Screening (Flash Point, etc.) Physicochemical_Properties->EHS_Screening Safety Assessment Reaction_Screening Screen in Standard Organic Reactions (e.g., Suzuki, Grignard) EHS_Screening->Reaction_Screening Proceed if Safe Comparative_Analysis Direct Comparison with Conventional & Green Solvents Reaction_Screening->Comparative_Analysis Extraction_Efficiency Evaluate Extraction Efficiency for Target Analytes Extraction_Efficiency->Comparative_Analysis Toxicity_Studies Conduct Acute & Chronic Toxicity Studies Comparative_Analysis->Toxicity_Studies If Performance is Promising Biodegradability_Testing Assess Biodegradability & Environmental Fate Toxicity_Studies->Biodegradability_Testing Lifecycle_Assessment Perform Lifecycle Assessment (LCA) Biodegradability_Testing->Lifecycle_Assessment Final_Recommendation Final Recommendation on Green Solvent Viability Lifecycle_Assessment->Final_Recommendation Holistic Evaluation

A Guide to Inter-laboratory Comparison of Results Using 1-Ethoxy-3-methylbutane as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1-Ethoxy-3-methylbutane

A thorough understanding of the physical and chemical properties of a standard is crucial for its appropriate application in analytical methods. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS Number 628-04-6
Synonyms Ethyl isopentyl ether, Ethyl isoamyl ether
Appearance Colorless liquid
Boiling Point 112.5 °C at 760 mmHg[1]
Density 0.77 g/cm³[1]
Flash Point 9 °C[1]
Vapor Pressure 25.6 mmHg at 25°C[1]
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocol: Quantification of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard by GC-MS

This section details a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of volatile organic compounds (VOCs) in a liquid matrix, employing this compound as an internal standard (IS).

1. Objective: To accurately quantify the concentration of target VOCs in a sample by correcting for variations in sample preparation and instrument response using this compound as an internal standard.

2. Materials and Reagents:

  • Target VOCs standards

  • This compound (Internal Standard, high purity)

  • Methanol (B129727) (or other suitable solvent, HPLC grade)

  • Deionized water (for aqueous samples)

  • Helium (Carrier gas, 99.999% purity)

  • Sample vials with PTFE-lined septa

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix (e.g., deionized water) with known concentrations of the target VOCs. Add a constant volume of the this compound internal standard stock solution to each calibration standard to achieve a consistent final IS concentration (e.g., 10 µg/mL).

  • Sample Preparation: To a known volume of the sample, add the same constant volume of the this compound internal standard stock solution as used for the calibration standards.

5. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

6. Data Analysis:

  • Identify the retention times and characteristic ions for the target VOCs and this compound.

  • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following formula:

    • RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the concentration of each analyte in the samples by using the calculated response factors or the calibration curve.

Performance Comparison of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of an analytical method. The ideal internal standard should be chemically similar to the analyte but not present in the original sample.

Characteristic of an Ideal Internal StandardAssessment of this compoundComparison with Alternatives
Chemical Similarity to Analyte As an ether, it is a suitable IS for the analysis of other ethers, esters, and non-polar to moderately polar VOCs.Deuterated Standards: Considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and losses. However, they are more expensive.
Not Present in the Sample Matrix This compound is a synthetic compound and is unlikely to be naturally present in most biological or environmental samples.Structural Analogs: Non-deuterated compounds with similar chemical structures can be used but may have different chromatographic behavior and extraction efficiencies.
Chromatographic Resolution Should be well-resolved from the analytes of interest. This needs to be confirmed experimentally for the specific method.The resolution will depend on the specific chromatographic conditions and the complexity of the sample matrix.
Purity and Stability High purity standards are commercially available. It is a stable compound under normal storage conditions.The purity and stability of any internal standard are critical and must be verified.
Mass Spectrum Should have a distinct mass spectrum from the analytes for clear identification and quantification in MS-based methods.Deuterated standards are easily distinguished by their higher mass-to-charge ratio.

Visualizing the Workflow

To ensure clarity and reproducibility in analytical procedures, visual representations of workflows are invaluable.

experimental_workflow Experimental Workflow for Method Validation cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock Solution cal_standards Prepare Calibration Standards (min. 5 levels) stock_analyte->cal_standards stock_is IS Stock Solution (this compound) add_is_cal Add Constant Amount of IS to Each Standard stock_is->add_is_cal add_is_sample Add Same Constant Amount of IS to Samples stock_is->add_is_sample cal_standards->add_is_cal gcms_analysis GC-MS Analysis add_is_cal->gcms_analysis sample_prep Prepare Unknown Samples sample_prep->add_is_sample add_is_sample->gcms_analysis peak_integration Peak Integration & Area Ratio Calculation gcms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analytes in Samples peak_integration->quantification cal_curve->quantification

Caption: Experimental workflow for analytical method validation.

interlab_comparison Inter-laboratory Comparison Logical Framework cluster_setup Study Setup cluster_execution Laboratory Execution cluster_data Data Analysis & Evaluation protocol Define Standardized Analytical Protocol lab_a Laboratory A Analysis protocol->lab_a lab_b Laboratory B Analysis protocol->lab_b lab_c Laboratory C Analysis protocol->lab_c standard Distribute Common Standard (this compound) standard->lab_a standard->lab_b standard->lab_c samples Prepare & Distribute Homogeneous Samples samples->lab_a samples->lab_b samples->lab_c data_collection Collect Results from All Laboratories lab_a->data_collection lab_b->data_collection lab_c->data_collection stat_analysis Statistical Analysis (e.g., z-scores, ANOVA) data_collection->stat_analysis performance_eval Evaluate Laboratory Performance & Method Robustness stat_analysis->performance_eval

Caption: Inter-laboratory comparison logical framework.

References

A Comparative Guide to 1-Ethoxy-3-methylbutane and Its Green Alternatives in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Solvent Selection

In the landscape of industrial solvents, the choice of an appropriate medium is paramount to ensuring process efficiency, product quality, and adherence to increasingly stringent environmental and safety regulations. This guide provides a comprehensive cost-benefit analysis of 1-Ethoxy-3-methylbutane, a solvent with applications in the fragrance and flavor industry, and compares its performance with two prominent green alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). This objective comparison, supported by available data, aims to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions for their specific applications.

Executive Summary

This compound, also known as ethyl isoamyl ether, is a traditional solvent valued in the fragrance and flavor industry for its desirable sensory profile and solvency. However, the growing emphasis on sustainable chemistry has brought forward greener alternatives like 2-MeTHF and CPME. These bio-based or more environmentally benign solvents offer significant advantages in terms of reduced environmental impact, improved safety profiles, and, in some cases, superior performance characteristics. This guide will delve into a detailed comparison of these solvents across key metrics, including physical and chemical properties, performance in relevant applications, cost-effectiveness, and their environmental and safety profiles.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior in a given process. The following table summarizes the key physicochemical properties of this compound, 2-MeTHF, and CPME.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
CAS Number 628-04-6[1]96-47-95614-37-9
Molecular Formula C7H16O[1]C5H10OC6H12O
Molecular Weight ( g/mol ) 116.20[2]86.13100.16
Boiling Point (°C) 112.5[1]80.2106
Density (g/cm³) 0.77[1]0.860.86
Flash Point (°C) 9[1]-114.4
Water Solubility Low14 g/100 mL at 20 °C1.1 g/100 g at 23°C[3]

Performance Evaluation in Industrial Applications

While direct comparative experimental data for these three solvents in a single industrial process is limited, their individual characteristics and performance in related applications provide a strong basis for comparison.

This compound (Ethyl Isoamyl Ether): The Fragrance & Flavor Workhorse

This compound is primarily utilized in the fragrance and flavor industry. Ethers, in general, are valued in this sector for their ability to act as excellent solvents for a wide variety of fragrance raw materials, ensuring the stability and homogeneity of the final product.[4] They are known for their moderate volatility, which contributes to the top notes of a fragrance, and their general stability.[4]

Green Alternative 1: 2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is a bio-based solvent that has emerged as a versatile and eco-friendly alternative to traditional ethers like tetrahydrofuran (B95107) (THF).[5] Its properties make it a strong candidate for consideration in various applications, including those in the flavor and fragrance industry.

  • Performance Advantages: Studies have shown that 2-MeTHF can offer improved performance in certain reactions, such as Grignard reactions, leading to higher yields.[5] Its limited miscibility with water allows for cleaner phase separations during extractions, potentially reducing the need for additional solvents like toluene.[5] In the context of flavor and aroma extraction, 2-MeTHF has been investigated as a green alternative to hexane (B92381) for extracting volatile compounds from hops, demonstrating higher extraction yields.[6]

  • Cost-Benefit: While the initial cost of 2-MeTHF may be higher than some conventional solvents, its bio-based origin from renewable resources like corn cobs and sugarcane bagasse offers long-term sustainability.[7] Techno-economic analyses have been conducted to evaluate the production of 2-MeTHF from biomass, indicating its potential as an economically viable green solvent.[4][8] Furthermore, its ease of recycling can lead to overall process cost savings.[5]

Green Alternative 2: Cyclopentyl methyl ether (CPME)

CPME is another promising green solvent with a range of beneficial properties that make it a strong competitor to traditional ethers.

  • Performance Advantages: CPME is known for its high hydrophobicity, which facilitates easy separation from water and reduces wastewater generation.[9] It exhibits high stability under both acidic and basic conditions and has a lower tendency to form explosive peroxides compared to THF.[3] Its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times.[10]

  • Cost-Benefit: Although the production of CPME can be energy-intensive, optimization and heat integration can significantly lower energy consumption.[11] The overall cost-effectiveness of CPME is enhanced by its high recovery rates and the reduction in waste disposal needs.[10] Techno-economic assessments have been performed to analyze the production of CPME, providing insights into its economic feasibility.[11]

Experimental Protocols: A Framework for Evaluation

To provide a standardized method for comparing the performance of these solvents in a fragrance application, the following experimental protocol for evaluating solvent efficacy in a model fragrance formulation is proposed.

Objective: To compare the performance of this compound, 2-MeTHF, and CPME as solvents in a model fragrance concentrate based on solubility, stability, and evaporation characteristics.

Materials:

  • This compound (99%+ purity)

  • 2-Methyltetrahydrofuran (99%+ purity)

  • Cyclopentyl methyl ether (99%+ purity)

  • A model fragrance concentrate containing a mixture of representative aroma chemicals (e.g., linalool, limonene, citral, vanillin, and a synthetic musk).

  • Glass vials with airtight caps

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Olfactory testing panel

  • Blotter strips

Methodology:

  • Solubility Assessment:

    • Prepare saturated solutions of individual key aroma chemicals from the model concentrate in each of the three solvents at a controlled temperature (e.g., 25°C).

    • Determine the concentration of the dissolved aroma chemical in each solvent using a suitable analytical technique (e.g., GC-MS with an internal standard).

    • Compare the solubility of each aroma chemical across the three solvents.

  • Stability Study:

    • Prepare 10% (w/w) solutions of the model fragrance concentrate in each of the three solvents.

    • Store the solutions in sealed, airtight vials under controlled conditions (e.g., 40°C) for a period of 4 weeks.

    • Analyze the composition of each solution weekly using GC-MS to monitor for any degradation of the aroma chemicals or reaction with the solvent.

  • Evaporation Profile Analysis:

    • Apply a standardized amount (e.g., 10 µL) of each fragrance solution onto a blotter strip.

    • At set time intervals (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs), have a trained sensory panel evaluate the odor profile and intensity of each blotter.

    • Concurrently, analyze the headspace of the blotters at the same time intervals using headspace GC-MS to quantify the remaining volatile components.

    • Compare the evaporation rates and the evolution of the fragrance profile over time for each solvent.

Data Presentation: Comparative Tables

Table 1: Solubility of Key Aroma Chemicals (Hypothetical Data)

Aroma ChemicalThis compound ( g/100g solvent)2-MeTHF ( g/100g solvent)CPME ( g/100g solvent)
Linalool455048
Limonene606562
Citral303532
Vanillin586
Synthetic Musk232.5

Table 2: Stability of Fragrance Concentrate (Hypothetical Data - % Degradation of Key Components after 4 weeks at 40°C)

Aroma ChemicalThis compound2-MeTHFCPME
Linalool<1%<1%<1%
Citral5%3%2%

Table 3: Evaporation Characteristics (Hypothetical Data)

SolventTime to Top Note FadeTime to Heart Note DominanceLongevity on Blotter
This compound15 min1 hour18 hours
2-MeTHF10 min45 min16 hours
CPME20 min1.5 hours22 hours

Cost-Benefit Analysis

This compound:

  • Costs: Production is typically based on the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[12][13][14][15][16] The cost is influenced by the price of the starting materials, isoamyl alcohol and an ethylating agent. While a mature technology, it relies on petrochemical feedstocks.

  • Benefits: Established use in the fragrance industry, with a known performance profile and sensory characteristics.

2-Methyltetrahydrofuran (2-MeTHF):

  • Costs: Production from renewable biomass sources is an area of active research and development, with techno-economic analyses suggesting potential for cost-competitiveness.[4][8] The initial investment for bio-based production facilities may be higher than for traditional chemical plants.

  • Benefits: Significant environmental advantages due to its renewable origin and lower lifecycle emissions.[8] Improved performance in certain chemical reactions and easier recycling can lead to long-term operational cost savings.[5] Favorable safety profile compared to some traditional ethers.

Cyclopentyl methyl ether (CPME):

  • Costs: The synthesis of CPME can be energy-intensive, impacting its production cost.[11]

  • Benefits: Excellent safety profile with a low tendency for peroxide formation.[3] High stability and hydrophobicity lead to process simplification, reduced waste, and potential for high recovery and reuse, which can offset the initial cost.[9][10]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alkoxide Isoamyl Alkoxide Isoamyl_Alcohol->Isoamyl_Alkoxide + Base Base Strong Base (e.g., NaH) Base->Isoamyl_Alkoxide Hydrogen_Gas H₂ Gas Isoamyl_Alkoxide->Hydrogen_Gas byproduct 1_Ethoxy_3_methylbutane This compound Isoamyl_Alkoxide->1_Ethoxy_3_methylbutane + Ethyl Halide Ethyl_Halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_Halide->1_Ethoxy_3_methylbutane Halide_Salt Halide Salt (e.g., NaBr) 1_Ethoxy_3_methylbutane->Halide_Salt byproduct

Caption: Williamson Ether Synthesis of this compound.

Solvent_Selection_Logic Start Begin Solvent Selection Application Define Application Requirements (e.g., Fragrance Formulation) Start->Application Properties Evaluate Physicochemical Properties (Solubility, BP, Flash Point) Application->Properties Performance Assess Performance Metrics (Stability, Evaporation Rate) Properties->Performance Cost Analyze Cost-Benefit (Production, Recycling, Waste) Performance->Cost Safety Consider EHS Profile (Toxicity, Flammability, Environmental Impact) Cost->Safety Decision Select Optimal Solvent Safety->Decision

Caption: Logical workflow for industrial solvent selection.

Conclusion

The selection of an industrial solvent is a multifaceted decision that requires a holistic evaluation of performance, cost, safety, and environmental impact. While this compound has a proven track record in the fragrance and flavor industry, the compelling advantages of green alternatives like 2-MeTHF and CPME cannot be overlooked. These next-generation solvents offer a pathway to more sustainable and safer industrial processes without compromising, and in some cases, enhancing performance. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis that considers the entire lifecycle of the solvent is crucial. The experimental framework provided in this guide offers a starting point for conducting in-house comparative studies to determine the optimal solvent for a specific application, paving the way for greener and more efficient chemical innovation.

References

Spectroscopic comparison of 1-Ethoxy-3-methylbutane with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 1-Ethoxy-3-methylbutane and Its Isomeric Competitors

In the landscape of chemical research and drug development, a precise understanding of molecular structure is paramount. For compounds with identical molecular formulas, such as the isomers of C7H16O, discerning their unique structural arrangements necessitates a detailed spectroscopic analysis. This guide provides a comparative overview of the spectroscopic properties of this compound and four of its structural isomers: 1-methoxyhexane, 2-methoxyhexane, 3-methoxyhexane, and 2-ethoxy-2-methylbutane. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively differentiate these closely related ethers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its selected isomers. These values are critical for the identification and characterization of these compounds.

Table 1: ¹H NMR Chemical Shift Data (Predicted)

Compoundδ (ppm) of Protons Adjacent to Ether Oxygenδ (ppm) of Other Protons
This compound ~3.4 (t, -O-CH₂-CH₂)~1.1 (t, -O-CH₂-CH₃), ~1.4 (q, -CH₂-CH(CH₃)₂), ~1.7 (m, -CH(CH₃)₂), ~0.9 (d, -CH(CH₃)₂)
1-Methoxyhexane ~3.3 (s, -O-CH₃), ~3.4 (t, -O-CH₂-)[1]~1.2-1.6 (m, -(CH₂)₄-), ~0.9 (t, -CH₃)[1]
2-Methoxyhexane ~3.31 (s, -O-CH₃), ~3.39 (sextet, -O-CH-)[2]~1.45 (m, -CH₂-), ~1.30 (m, -CH₂-), ~1.12 (d, -CH-CH₃), ~0.90 (t, -CH₂-CH₃)[2]
3-Methoxyhexane ~3.3 (s, -O-CH₃), ~3.2 (m, -O-CH-)~1.4-1.5 (m, -CH₂-), ~1.1 (m, -CH₂-), ~0.9 (t, -CH₃)
2-Ethoxy-2-methylbutane ~3.3 (q, -O-CH₂-)~1.1 (t, -O-CH₂-CH₃), ~1.4 (q, -C-CH₂-CH₃), ~0.8 (t, -C-CH₂-CH₃), ~1.1 (s, -C-CH₃)

Table 2: ¹³C NMR Chemical Shift Data (Predicted)

Compoundδ (ppm) of Carbons Adjacent to Ether Oxygenδ (ppm) of Other Carbons
This compound ~68 (-O-CH₂-), ~66 (-O-CH₂-)~15 (-O-CH₂-CH₃), ~38 (-CH₂-CH-), ~25 (-CH-), ~22 (-CH(CH₃)₂)
1-Methoxyhexane ~72-74 (-O-CH₂-), ~58-60 (-O-CH₃)~14-35 (Alkyl carbons)
2-Methoxyhexane ~77.5 (-O-CH-), ~56.2 (-O-CH₃)[2]~39.4 (-CH₂-), ~28.1 (-CH₂-), ~22.9 (-CH₂-), ~19.8 (-CH-CH₃), ~14.1 (-CH₂-CH₃)[2]
3-Methoxyhexane ~82 (-O-CH-), ~56 (-O-CH₃)~32, ~28, ~20, ~14, ~10 (Alkyl carbons)
2-Ethoxy-2-methylbutane ~73 (-O-C-), ~58 (-O-CH₂-)~8, ~27, ~33 (Alkyl carbons), ~15 (-O-CH₂-CH₃)

Table 3: Key Infrared (IR) Absorption Bands

CompoundC-O-C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound 1080–1150 (strong)2850–2960 (strong)
1-Methoxyhexane ~1100 (strong)[1]2850–3000 (strong)[1]
2-Methoxyhexane 1080–1150 (strong)2850–2960 (strong)
3-Methoxyhexane 1080–1150 (strong)2850–2960 (strong)
2-Ethoxy-2-methylbutane 1080–1150 (strong)2850–2960 (strong)

Table 4: Major Mass Spectrometry (MS) Fragments (m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 116 (weak)45 or 7143, 57, 87
1-Methoxyhexane 116 (weak)[1]45[3]31, 57, 71, 87[1]
2-Methoxyhexane 116 (weak/absent)[4]59[4]43, 57, 87, 101[4]
3-Methoxyhexane 116 (weak)7343, 57, 87
2-Ethoxy-2-methylbutane 116 (weak)8743, 59, 73

Experimental Protocols

Detailed methodologies are crucial for the reproduction of spectroscopic data. Below are generalized protocols for the acquisition of NMR, IR, and MS spectra for liquid ether samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the ether in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place one to two drops of the liquid ether sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the ether sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100-1000 µg/mL.

  • GC Separation: Inject 1 µL of the diluted sample into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium is typically used as the carrier gas.

  • MS Analysis (Electron Ionization - EI): As the separated compounds elute from the GC column, they enter the mass spectrometer. Standard EI-MS is performed at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-300 amu.

  • Data Analysis: The resulting mass spectra are analyzed for the molecular ion and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of the isomeric ethers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Isomer Identification cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structural Elucidation Sample This compound & Isomers NMR NMR Spectroscopy (1H & 13C) Sample->NMR Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis GCMS GC-MS Sample->GCMS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern GCMS->MS_Data Structure Unique Isomeric Structure NMR_Data->Structure Interpretation & Comparison FTIR_Data->Structure Interpretation & Comparison MS_Data->Structure Interpretation & Comparison

Caption: Workflow for the identification of C7H16O isomers using NMR, FTIR, and GC-MS.

This guide provides a foundational comparison of this compound with its isomers. For definitive structural assignment, it is always recommended to acquire experimental data on the specific sample and compare it with reference spectra from established databases.

References

A Researcher's Guide to Gas Chromatography Retention Indices: Enhancing Compound Identification and Method Transferability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical research and development, the precise identification of chemical compounds is paramount. Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. While retention time has traditionally been a primary identifier, its susceptibility to variations in experimental conditions can lead to unreliable results. This guide provides a comprehensive comparison of retention indices as a more robust method for compound identification, offering detailed experimental protocols and comparative data to support its implementation.

Retention indices provide a standardized measure of a compound's elution behavior relative to a series of reference compounds, typically n-alkanes. This normalization effectively mitigates the impact of variables such as column length, film thickness, carrier gas flow rate, and temperature programming.[1][2] The result is a more consistent and transferable metric for compound identification across different laboratories and analytical systems.[1]

Comparative Analysis of Retention Indices on Different Stationary Phases

The choice of stationary phase in gas chromatography is a critical parameter that dictates the separation of analytes based on their physicochemical properties. To illustrate the utility of retention indices, the following table presents the Kováts retention indices for a selection of organic compounds on two common, yet distinct, stationary phases: a non-polar phase (5% Phenyl Polydimethylsiloxane) and a polar phase (Polyethylene Glycol).

The data clearly demonstrates that while the elution order can change between columns, the retention index provides a standardized value for a given compound on a specific stationary phase. For instance, the retention index of 1-Butanol is significantly higher on the polar DB-WAX column compared to the non-polar Rtx-5MS column, reflecting the stronger interaction of the polar hydroxyl group with the polar stationary phase.

Table 1: Comparison of Kováts Retention Indices on Non-Polar and Polar GC Columns

CompoundFunctional GroupRtx-5MS (Non-Polar)DB-WAX (Polar)
1-ButanolAlcohol711[3]1159[4]
Ethyl AcetateEster--
BenzeneAromatic717[3]-
TolueneAromatic--
CyclohexanoneKetone1000[3]-
PhenolPhenol1069[3]-

Note: The retention indices provided are representative values and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for the Determination of Kováts Retention Indices

The following protocol outlines the steps for determining the Kováts retention indices of target compounds using a gas chromatography-mass spectrometry (GC-MS) system.

1. Materials and Reagents:

  • Analytes of Interest: Prepare individual or mixed solutions of the compounds to be analyzed in a suitable volatile solvent (e.g., acetonitrile, hexane) at a concentration of approximately 0.1 mg/mL.[5]

  • n-Alkane Standard Mixture: A certified reference mixture of n-alkanes (e.g., C7-C40) is required.[6] This mixture is used to calibrate the retention time scale.

  • Solvent: High-purity solvent for sample and standard dilution.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm or DB-WAX, 30 m x 0.25 mm x 0.25 µm).[5]

  • Mass Spectrometer: To confirm the identity of the eluting peaks.

  • Injector: Split/splitless injector.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[6]

  • Oven Temperature Program: A temperature program is typically used, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes. The specific program should be optimized for the analytes of interest.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

4. Experimental Procedure:

  • Analysis of n-Alkanes: Inject the n-alkane standard mixture into the GC-MS system and record the retention times of each n-alkane.

  • Analysis of Samples: Inject the solution containing the analyte(s) of interest and record the retention times of the target peaks. For improved accuracy, the n-alkane standard can be co-injected with the sample.

  • Data Analysis:

    • Identify the retention times of the n-alkanes that elute immediately before (t_R(z)) and after (t_R(z+1)) the analyte of interest (t_R(x)).

    • Calculate the Kováts retention index (I) using the following formula for temperature-programmed analysis:

      I = 100 * [z + ( (t_R(x) - t_R(z)) / (t_R(z+1) - t_R(z)) )] [1]

      Where:

      • I is the Kováts retention index

      • z is the carbon number of the n-alkane eluting before the analyte

      • t_R(x) is the retention time of the analyte

      • t_R(z) is the retention time of the n-alkane with carbon number z

      • t_R(z+1) is the retention time of the n-alkane with carbon number z+1

Below is a graphical representation of the experimental workflow for determining Kováts retention indices.

G cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Calculation A Prepare Analyte Solution (~0.1 mg/mL) D Inject Analyte Solution A->D B Prepare n-Alkane Standard (e.g., C7-C40) C Inject n-Alkane Standard B->C E Acquire Chromatograms & Retention Times C->E D->E F Identify Retention Times: - Analyte (tR(x)) - Bracketing n-Alkanes (tR(z), tR(z+1)) E->F G Calculate Kováts Retention Index (I) using the formula F->G H Compare Calculated I with Database Values G->H

References

Safety Operating Guide

Personal protective equipment for handling 1-Ethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethoxy-3-methylbutane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the search. The following guidance is based on the general safety protocols for flammable ethers and information available for structurally similar compounds. All laboratory personnel must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure a safe laboratory environment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 112.5 °C at 760 mmHg
Flash Point 9 °C
Density 0.77 g/cm³
Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety when handling flammable and potentially volatile ethers like this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes of the chemical which can cause eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Polyvinyl alcohol - PVA).[3][4] Flame-resistant lab coat worn over full-length clothing.[5]Prevents skin contact. Ethers can cause skin irritation and dryness.[3] Nitrile and PVA gloves are recommended for handling ethers.[4] A flame-resistant lab coat provides protection against fire hazards.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Ethers are volatile and their vapors can be harmful if inhaled, potentially causing drowsiness or dizziness.[6] A fume hood provides the primary means of exposure control.[3]

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound.

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.[3]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfer.[3]

  • Dispensing: Carry out all dispensing and handling procedures within a chemical fume hood to minimize the inhalation of vapors.[3][5]

  • Heating: Never heat this compound with an open flame.[5] Use a heating mantle, steam bath, or other controlled heating source.

  • Container Management: Keep the container tightly closed when not in use to prevent the formation of explosive peroxides and the release of flammable vapors.[5]

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light.[3][7] It is crucial to date the container upon receipt and upon opening. Unopened containers should ideally be used within one year, and opened containers within six months.[7] Regularly test for the presence of peroxides using commercial test strips.[8] If peroxides are detected or suspected (e.g., crystal formation), do not handle the container and contact your EHS department immediately.[8]

Storage Protocol
  • Location: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

  • Cabinet: Use a dedicated flammable liquids storage cabinet.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.

Emergency Procedures

Spill Response
  • Immediate Actions: In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.[9]

  • Control Ignition Sources: If the spilled material is volatile and flammable, eliminate all sources of ignition.[9]

  • Ventilation: Increase ventilation in the area, for instance, by opening a fume hood sash.[10]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[11] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[13]

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Improper disposal can pose a significant environmental and safety risk.

  • Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed hazardous waste container.[8] The container should be clearly marked as "Hazardous Waste - Flammable Liquid" and list the contents.

  • Peroxide Testing: Before disposal, it is recommended to test for peroxides, especially if the waste container has been stored for some time.[8] If peroxides are present, notify your EHS department for special handling.

  • Segregation: Do not mix ether waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Drain Disposal: Never dispose of this compound down the drain.[8][14]

  • EHS Contact: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Work in Fume Hood D->E Proceed to Handling F Ground and Bond Containers E->F M Spill Occurs E->M Potential Spill G Keep Container Closed F->G H Check for Peroxides G->H I Store Properly in Flammable Cabinet H->I J Collect Waste in Labeled Container I->J Generate Waste K Segregate from Incompatible Waste J->K L Contact EHS for Disposal K->L N Evacuate and Alert Others M->N O Control Ignition Sources N->O P Contain and Clean Up (if safe) O->P Q Contact EHS/Emergency Services P->Q

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.